Product packaging for 4-Fluoronaphthalen-1-ol(Cat. No.:CAS No. 315-53-7)

4-Fluoronaphthalen-1-ol

Cat. No.: B120195
CAS No.: 315-53-7
M. Wt: 162.16 g/mol
InChI Key: QOJVIUUAFONRTL-UHFFFAOYSA-N
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Description

4-Fluoronaphthalen-1-ol is a fluorinated aromatic compound that serves as a versatile building block in organic and medicinal chemistry research. Its structure, featuring a fluorine atom adjacent to a hydroxyl group on a naphthalene ring system, makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical discovery and development . The presence of the electron-withdrawing fluorine atom can significantly influence the compound's electronic properties, reactivity, and metabolic stability, which are key parameters in the design of new bioactive compounds . This product is labeled For Research Use Only (RUO) and is intended solely for laboratory research purposes . RUO products, such as this one, are essential tools for scientific investigation, experimentation, and analysis in controlled laboratory environments . They are not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition, nor for any human use. Researchers are responsible for ensuring compliance with all applicable regulations and for using this product in accordance with their institution's guidelines. Research Applications: • Medicinal Chemistry & Drug Discovery: A key synthetic intermediate for exploring structure-activity relationships (SAR) in candidate molecules. The fluorine atom is a common substituent used to modulate a lead compound's potency, selectivity, and pharmacokinetic profile . • Chemical Synthesis: Serves as a precursor for synthesizing diverse libraries of complex organic molecules, including ligands for catalysis and novel materials. • Diagnostics Research (Tool Compound): As an RUO product, it can be used in foundational research for the development of new assay technologies and analytical methods, contributing to the early stages of diagnostic tool innovation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FO B120195 4-Fluoronaphthalen-1-ol CAS No. 315-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVIUUAFONRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448322
Record name 4-fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-53-7
Record name 4-Fluoro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-1-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoronaphthalen-1-ol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and significant applications of 4-Fluoronaphthalen-1-ol. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting precise data and methodologies.

Chemical Properties and Structure

This compound, also known as 4-fluoro-1-naphthol, is an aromatic organic compound. Its structure consists of a naphthalene ring system substituted with a hydroxyl group at the 1-position and a fluorine atom at the 4-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound
Synonyms 4-fluoro-1-naphthol
CAS Number 315-53-7[1][2]
Molecular Formula C₁₀H₇FO[3][4]
Molecular Weight 162.16 g/mol [3][4]
Melting Point 115 °C[5]
Boiling Point 312.9 ± 15.0 °C (Predicted)[5]
pKa 9.73 ± 0.40 (Predicted)[6]
Solubility Slightly soluble in chloroform and methanol. Limited solubility in water is expected based on the properties of 1-naphthol.[6][7]
SMILES String C1=CC=C2C(=C1)C(=C(C=C2)F)O

Chemical Structure:

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the diazotization of 4-fluoro-1-naphthylamine followed by hydrolysis of the diazonium salt.

General Procedure:

  • Diazotization: 4-fluoro-1-naphthylamine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is slowly warmed, often by adding it to a boiling aqueous acidic solution. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound.

  • Purification: The crude product can be purified by techniques such as recrystallization from an appropriate solvent or column chromatography.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The hydroxyl proton would likely appear as a broad singlet.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the naphthalene ring system. The chemical shifts would be influenced by the electronegative fluorine and oxygen atoms. Carbon-fluorine coupling would be observable.

Infrared (IR) Spectroscopy:

A sample of solid this compound can be analyzed as a KBr pellet or a thin film. The IR spectrum is expected to show characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-F stretching band, typically in the 1000-1300 cm⁻¹ region.

  • C-O stretching vibration around 1200 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 162.16). Fragmentation patterns would involve the loss of functional groups and cleavage of the naphthalene ring.

Application in Drug Development and Research: PET Imaging of Myeloperoxidase Activity

A significant application of this compound is in the field of molecular imaging. Its fluorine-18 radiolabeled counterpart, [¹⁸F]this compound ([¹⁸F]4FN), is utilized as a positron emission tomography (PET) tracer for imaging myeloperoxidase (MPO) activity in vivo. MPO is an enzyme released by neutrophils and other immune cells during inflammation.

Mechanism of Action:

[¹⁸F]4FN acts as a substrate for MPO. In the presence of hydrogen peroxide (H₂O₂), which is also produced during inflammation, MPO catalyzes the one-electron oxidation of [¹⁸F]4FN. The resulting reactive radical species can then covalently bind to surrounding proteins and other macromolecules within the inflamed tissue. This trapping mechanism leads to the accumulation of the ¹⁸F radioisotope at sites of high MPO activity, which can then be detected and quantified by PET imaging.

G cluster_0 Cellular Environment (Inflammation) cluster_1 PET Tracer Interaction Inflammation Inflammatory Stimulus Neutrophil Neutrophil / Immune Cell Inflammation->Neutrophil MPO_release MPO Release Neutrophil->MPO_release H2O2_production H₂O₂ Production Neutrophil->H2O2_production MPO Myeloperoxidase (MPO) MPO_release->MPO H2O2 H₂O₂ H2O2_production->H2O2 Oxidation MPO-catalyzed Oxidation MPO->Oxidation H2O2->Oxidation F4FN_in [¹⁸F]this compound (Administered) F4FN_in->Oxidation Reactive_Intermediate Reactive [¹⁸F]4FN Intermediate Oxidation->Reactive_Intermediate Trapping Covalent Binding to Cellular Proteins Reactive_Intermediate->Trapping PET_Signal Accumulated PET Signal (Imaging Readout) Trapping->PET_Signal

Figure 2: Signaling pathway of [¹⁸F]this compound in PET imaging of MPO activity.

This application is of high interest in drug development for monitoring the efficacy of anti-inflammatory therapies by non-invasively assessing changes in MPO activity in response to treatment.

Summary

This compound is a fluorinated naphthol derivative with well-defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not widely published, its structure and functional groups suggest straightforward characterization by standard spectroscopic methods. The most prominent application of this compound is in its radiolabeled form as a PET imaging agent for myeloperoxidase activity, providing a valuable tool for studying inflammation and evaluating novel anti-inflammatory therapeutics.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 4-Fluoronaphthalen-1-ol (CAS No: 315-53-7), a key intermediate in various fields of chemical synthesis. The information is presented to support research and development activities where this compound is of interest.

Core Physical and Chemical Properties

This compound is an aromatic organic compound characterized by a naphthalene ring system substituted with both a hydroxyl (-OH) and a fluorine (-F) group. These functional groups significantly influence its chemical reactivity and physical characteristics.

Quantitative Data Presentation

The key physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₇FO[1]
Molecular Weight 162.16 g/mol
CAS Number 315-53-7[2][3]
Appearance Dark Brown Solid
Melting Point 115 °C[4]
Boiling Point 312.9 ± 15.0 °C (Predicted)[4]
Density 1.285 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.73 ± 0.40 (Predicted)
Solubility Slightly soluble in Chloroform and Methanol.[4]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of the solid.

  • Procedure:

    • A small amount of the finely powdered dry solid is packed into a capillary tube to a depth of 1-2 mm.[1][4]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

    • The assembly is placed in a heating bath (oil or a metal block).[1]

    • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

Boiling Point Determination (Microscale/Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply a similar principle, though boiling point is often determined at reduced pressure for high-boiling solids to prevent decomposition.

  • Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath/block.[2][3][6]

  • Procedure:

    • A few milliliters of the liquid are placed into a small test tube.[3]

    • A capillary tube, with its open end down, is placed inside the test tube containing the liquid.[6]

    • The test tube is attached to a thermometer and heated in a bath.[3]

    • As the liquid is heated, air trapped in the capillary tube will bubble out.[7]

    • Heating continues until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7][8] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[7]

Solubility Determination

Qualitative solubility tests are performed to understand the polarity of a compound and to select appropriate solvents for reactions, purification, and analysis.

  • Apparatus: Small test tubes, spatula, stirring rod, and a selection of solvents.

  • Procedure:

    • Approximately 10-25 mg of the solid is placed into a small test tube.[9][10]

    • A small volume (e.g., 0.5-1.0 mL) of the chosen solvent is added in portions.[10][11]

    • The mixture is vigorously shaken or stirred for at least 60 seconds.[12]

    • The compound is classified as "soluble" if it dissolves completely, "slightly soluble" if a small portion dissolves, and "insoluble" if the solid does not appear to dissolve.[12]

    • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).

Visualized Workflows

General Workflow for Chemical Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target organic compound like this compound. This logical flow is fundamental in research and drug development.

G cluster_0 Synthesis Phase cluster_1 Work-up & Purification Phase cluster_2 Characterization Phase A Literature Review & Reaction Design B Reagent Preparation A->B C Reaction Setup & Execution B->C D Reaction Monitoring (TLC, LC/MS) C->D E Quenching & Liquid-Liquid Extraction D->E Reaction Complete F Drying & Solvent Evaporation E->F G Purification (Chromatography/ Recrystallization) F->G H Structure Confirmation (NMR, MS) G->H Isolated Compound I Purity Analysis (HPLC, GC) H->I J Physical Property Determination I->J K Storage & Further Use J->K Final Product

Caption: A typical workflow for organic synthesis, from initial design to final characterization.

References

4-Fluoronaphthalen-1-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalen-1-ol is a fluorinated aromatic compound belonging to the naphthol family. Naphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The introduction of a fluorine atom can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, based on available data and analysis of structurally related compounds.

Core Data Presentation

This section summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 315-53-7N/A
Molecular Formula C₁₀H₇FON/A
Molecular Weight 162.16 g/mol N/A
Appearance Pale Brown SolidN/A
Melting Point 115 °CN/A
Boiling Point (Predicted) 312.9 ± 15.0 °CN/A
Density (Predicted) 1.285 ± 0.06 g/cm³N/A
pKa (Predicted) 9.73 ± 0.40N/A

Synthesis and Experimental Protocols

Reaction: Reduction of 4-fluoro-1-naphthaldehyde to this compound.

Reagents and Materials:

  • 4-fluoro-1-naphthaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plate (silica gel)

  • UV lamp

Experimental Protocol:

  • Dissolution: Dissolve 4-fluoro-1-naphthaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., a 1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Spectroscopic Data (Predicted and from Analogs)

No specific experimental spectroscopic data for this compound was found. The following data is based on predictions and comparison with the closely related compound, 1-fluoronaphthalene.

Spectroscopy Predicted/Analog Data
¹H NMR The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The presence of the fluorine atom will introduce additional splitting (H-F coupling). For 1-fluoronaphthalene, signals are observed at δ 8.09, 7.80, 7.56, 7.49, 7.47, 7.33, and 7.10 ppm.
¹³C NMR The carbon NMR spectrum will show signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. Other carbons in the vicinity will also show smaller C-F couplings.
IR Spectroscopy Expected characteristic peaks include a broad O-H stretch around 3200-3600 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. A C-F stretch is expected in the 1000-1400 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 162.05.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently available in the public domain. However, based on the known activities of structurally similar compounds, we can infer potential areas of biological relevance.

The parent compound, 1-naphthol , is a metabolite of naphthalene and the insecticide carbaryl. It is known to be metabolized in the liver to its glucuronic acid and sulfate conjugates. At high concentrations, 1-naphthol and its metabolites can exhibit cytotoxicity.

Fluorinated aromatic compounds are of great interest in drug discovery. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

Naphthalene derivatives, in general, have been investigated for a variety of biological activities, including:

  • Anticancer Activity: Some fluorinated naphthalene derivatives have shown cytotoxicity against cancer cell lines.

  • Enzyme Inhibition: The naphthalene scaffold is present in various enzyme inhibitors.

  • Antimicrobial Properties: Naphthoquinones, which are related to naphthols, are known for their antimicrobial effects.

Given these precedents, this compound could potentially exhibit biological activity. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related signaling pathway. For instance, many phenolic compounds are known to be antioxidants and can interfere with inflammatory pathways.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthesis of this compound from its corresponding aldehyde.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_process Reaction Step cluster_product Final Product start 4-fluoro-1-naphthaldehyde process Reduction with NaBH4 in MeOH/CH2Cl2 start->process 1. Dissolution & Cooling 2. Addition of Reducing Agent product This compound process->product 3. Quenching & Workup 4. Purification

Caption: A workflow diagram for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a generalized signaling pathway that could be a target for a bioactive naphthalene derivative.

Signaling_Pathway Hypothetical Inhibition of a Kinase Pathway Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Signal Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activation CellularResponse CellularResponse TranscriptionFactor->CellularResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: A potential mechanism of action via kinase inhibition.

A Technical Guide to the Spectroscopic Analysis of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the expected spectroscopic data for 4-Fluoronaphthalen-1-ol, targeting researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.10d~8.5H-8
~7.85d~8.5H-5
~7.60m-H-6, H-7
~7.35dd~10.0, ~8.5H-2
~7.15dd~8.5, ~8.5H-3
~5.0-6.0br s-OH

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The naphthalene ring protons are expected to appear in the aromatic region (7.0-8.5 ppm). The fluorine atom will cause coupling with adjacent protons, leading to doublet of doublets (dd) for H-2 and H-3. The hydroxyl proton signal is typically broad and its position can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~158 (d, ¹JCF ≈ 250 Hz)C-4
~150C-1
~135C-8a
~128C-5
~127C-7
~126C-6
~125 (d, ²JCF ≈ 25 Hz)C-4a
~122 (d, ²JCF ≈ 15 Hz)C-3
~115 (d, ³JCF ≈ 5 Hz)C-8
~110 (d, ³JCF ≈ 20 Hz)C-2

Note: The carbon directly attached to the fluorine atom (C-4) will show a large coupling constant (¹JCF). Other carbons in proximity to the fluorine will exhibit smaller C-F couplings.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C ring stretch
~1250StrongC-O stretch (phenol)
~1200StrongC-F stretch
900-675StrongAromatic C-H out-of-plane bend

Note: The presence of a broad O-H band is characteristic of the hydroxyl group. The C-F stretch is also a key diagnostic peak.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular ion)
134Medium[M - CO]⁺
115Medium[M - CO - F]⁺

Note: The molecular ion peak is expected to be prominent. Common fragmentation pathways for phenols include the loss of carbon monoxide (CO).

Experimental Protocols

The following are generalized experimental procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are commonly acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

A Guide to the Thermodynamic Properties and Stability of 4-Fluoronaphthalen-1-ol: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties and stability of 4-Fluoronaphthalen-1-ol, a molecule of interest in medicinal chemistry and materials science. Due to a lack of available experimental data for this specific compound, this document provides a comprehensive methodological framework for its characterization. It summarizes the known thermodynamic data for the parent compounds, 1-naphthalenol and 1-fluoronaphthalene, to establish a comparative baseline. Furthermore, it details the requisite experimental protocols and computational approaches necessary to determine the key thermodynamic parameters and assess the stability of this compound. This guide is intended to equip researchers with the necessary tools and knowledge to pursue the thermodynamic characterization of this and other novel naphthalene derivatives.

Introduction

This compound is a fluorinated derivative of 1-naphthalenol. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its melting point, boiling point, lipophilicity, and metabolic stability. These modifications are of particular interest in drug development, where fluorine substitution is a common strategy to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of the thermodynamic properties and stability of this compound is crucial for its potential applications, guiding aspects of its synthesis, purification, formulation, and storage.

This whitepaper provides a roadmap for determining the thermodynamic landscape of this compound. In the absence of direct experimental values, we present a comparative analysis with structurally related compounds and outline the standard experimental and computational methodologies for a comprehensive evaluation.

Comparative Thermodynamic Data of Related Compounds

To estimate the thermodynamic properties of this compound, it is instructive to examine the data for its constituent parents: 1-naphthalenol and 1-fluoronaphthalene. The following tables summarize the available experimental data for these compounds.

Table 1: Thermodynamic Properties of 1-Naphthalenol (CAS: 90-15-3)

PropertyValueUnitsMethodReference
Enthalpy of Formation (solid, 298.15 K)-122.0 ± 1.5kJ/molCombustion Calorimetry[1]
Enthalpy of Formation (gas, 298.15 K)-7.36 ± 0.38kcal/molCombustion Calorimetry[2]
Enthalpy of Sublimation (298.15 K)91.2kJ/mol[3]
Enthalpy of Fusion23.1kJ/molDSC[4]
Melting Point368 ± 2KAveraged[2]
Boiling Point552.2K[3]
Solid Phase Heat Capacity (298 K)166.9J/mol·K[1]
Ideal Gas Heat Capacity (298.15 K)149.44J/mol·K[3]

Table 2: Thermodynamic Properties of 1-Fluoronaphthalene (CAS: 321-38-0)

PropertyValueUnitsMethodReference
Enthalpy of VaporizationNot AvailablekJ/mol
Enthalpy of FusionNot AvailablekJ/mol
Melting Point-13°C[5]
Boiling Point215°C[5]
Density (20 °C)1.1322g/mL[5]

Note: The available data for 1-fluoronaphthalene is less comprehensive than for 1-naphthalenol.

Experimental Protocols for Thermodynamic Characterization

The following section details the primary experimental techniques required to determine the thermodynamic properties of this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.

Methodology:

  • A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 5-10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the endothermic melting transition.

  • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition patterns.

Methodology:

  • A small, accurately weighed sample of this compound is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for pyrolysis, air or oxygen for oxidative decomposition).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of decomposition.

  • The resulting TGA curve provides information on the decomposition temperature range and the presence of any stable intermediates.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be derived.

Methodology:

  • A pellet of a known mass of this compound is placed in a sample holder inside a high-pressure stainless steel vessel (the "bomb").

  • A fuse wire is placed in contact with the sample.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

  • The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and HF).

Effusion Methods for Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub) can be determined by measuring the vapor pressure of the solid as a function of temperature using techniques such as the Knudsen effusion method. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of sublimation can be derived.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a suitable basis set such as 6-31+G(d,p).[6]

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

  • Thermochemical Property Calculation: Using the results from the geometry optimization and frequency calculation, various thermodynamic properties can be calculated, including:

    • Standard enthalpy of formation (via atomization or isodesmic reactions for higher accuracy).[7]

    • Heat capacity.

    • Entropy.

The accuracy of these computational predictions can be enhanced by comparing the results with experimental data for structurally similar compounds, such as 1-naphthalenol, and applying scaling factors to the calculated vibrational frequencies if necessary.[8]

Visualizing Methodological Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental determination and computational prediction of the thermodynamic properties of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_calorimetry Bomb Calorimetry Sample This compound Sample DSC Differential Scanning Calorimetry Sample->DSC TGA Thermogravimetric Analysis Sample->TGA Calorimetry Bomb Calorimetry Sample->Calorimetry DSC_Results Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->DSC_Results TGA_Results Decomposition Temperature Thermal Stability TGA->TGA_Results Combustion_Enthalpy Enthalpy of Combustion (ΔHc) Calorimetry->Combustion_Enthalpy Formation_Enthalpy Enthalpy of Formation (ΔHf) Combustion_Enthalpy->Formation_Enthalpy Hess's Law

Caption: Experimental workflow for thermodynamic characterization.

Computational_Workflow cluster_input Initial Input cluster_dft DFT Calculations cluster_analysis Property Prediction cluster_validation Validation Input Molecular Structure of This compound GeoOpt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) Input->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Thermo_Props Predicted Thermodynamic Properties: - Enthalpy of Formation - Heat Capacity - Entropy FreqCalc->Thermo_Props Comparison Comparison with Experimental Data of Related Compounds (e.g., 1-Naphthalenol) Thermo_Props->Comparison Validated_Props Validated Thermodynamic Properties Comparison->Validated_Props

Caption: Computational workflow for thermodynamic property prediction.

Stability Considerations

The thermal stability of this compound is a critical parameter. The C-F bond is generally strong, which may impart increased thermal stability compared to non-fluorinated analogues. However, the overall stability will also depend on the lability of the hydroxyl proton and potential decomposition pathways involving the naphthalene ring system. TGA, as described above, is the primary tool for assessing this. The synthesis of 1-fluoronaphthalene via thermal decomposition of a diazonium salt at 85-90°C suggests that the fluoronaphthalene core is stable at these temperatures.[9]

Conclusion

While experimental thermodynamic data for this compound are not currently available in the public domain, this guide provides a clear and comprehensive framework for their determination. By leveraging the established thermodynamic properties of 1-naphthalenol and 1-fluoronaphthalene as benchmarks, and by employing the detailed experimental and computational methodologies outlined herein, researchers can confidently characterize the thermodynamic profile and stability of this important molecule. The successful application of these methods will provide the fundamental data necessary to advance the research and development of this compound and other novel fluorinated aromatic compounds.

References

Solubility Profile of 4-Fluoronaphthalen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of 4-Fluoronaphthalen-1-ol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the foundational principles of its solubility, its known physical properties, and a comprehensive, generalized experimental protocol for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary information to assess its potential applications and to design further studies.

Introduction to this compound and its Solubility

This compound (CAS No. 315-53-7) is a fluorinated derivative of 1-naphthol. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. The solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing its bioavailability, formulation, and overall therapeutic efficacy.[1] Naphthols, in general, are known to be insoluble in water but soluble in alkaline solutions and various organic solvents.[2][3][4] The hydroxyl group on the naphthalene ring allows for hydrogen bonding, contributing to its solubility in polar organic solvents.[4][5]

Physicochemical Properties and Known Solubility

While extensive quantitative data is scarce, some key physical properties and qualitative solubility information for this compound have been reported.

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₇FO[6][7][8]
Molecular Weight 162.16 g/mol [6][7][8]
Melting Point 115 °C[6][7]
Boiling Point 312.9 ± 15.0 °C (Predicted)[6][7]
Density 1.285 ± 0.06 g/cm³ (Predicted)[6][7]
Form Solid[8]
pKa 9.73 ± 0.40 (Predicted)[8]
Qualitative Solubility Chloroform (Slightly), Methanol (Slightly)[8]

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method .[9] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period until a saturated solution is formed. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as UV-Vis spectroscopy, given that aromatic compounds like this compound have strong UV absorbance.[1][10][11]

3.1. Principle

An excess of the solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.[12][13] After equilibration, the undissolved solid is separated by centrifugation or filtration, and the concentration of this compound in the clear supernatant is quantified.[12][14]

3.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, methanol, acetone, ethyl acetate, chloroform, etc.)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

3.3. Detailed Methodology

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of standard solutions by serial dilution of the stock solution.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound using the UV-Vis spectrophotometer.[15]

    • Plot a graph of absorbance versus concentration to generate a Beer-Lambert Law calibration curve.[10]

  • Solubility Measurement (Shake-Flask Procedure):

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains after equilibration is necessary.[9][16]

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[12]

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been achieved.[16]

  • Sample Processing:

    • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the undissolved solid from the saturated solution by centrifugation or by filtering the aliquot through a syringe filter.[12][14] This step is critical to avoid contamination from undissolved particles.

  • Quantification:

    • Dilute the clear, saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λ_max.[15]

    • Calculate the concentration of this compound in the saturated solution using the equation from the calibration curve. Remember to account for the dilution factor.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_exp Phase 3: Equilibration cluster_analysis Phase 4: Analysis Prep_Stock Prepare Stock Solution (Known Concentration) Prep_Standards Create Serial Dilutions (Standard Solutions) Prep_Stock->Prep_Standards Measure_Abs Measure Absorbance of Standards (UV-Vis) Gen_Curve Generate Calibration Curve (Abs vs. Conc) Measure_Abs->Gen_Curve Calculate_Sol Calculate Solubility Gen_Curve->Calculate_Sol Use Curve Equation Add_Excess Add Excess Solid to Solvent Equilibrate Agitate at Constant Temp (e.g., 24-72h) Add_Excess->Equilibrate Separate Separate Solid Phase (Centrifuge/Filter) Equilibrate->Separate Dilute_Sample Dilute Saturated Solution Separate->Dilute_Sample Measure_Sample Measure Sample Absorbance Dilute_Sample->Measure_Sample Measure_Sample->Calculate_Sol

Caption: Experimental workflow for determining solubility via the shake-flask method and UV-Vis analysis.

Conclusion

The solubility of this compound is a key determinant of its utility in pharmaceutical and chemical research. While specific quantitative data remains limited, this guide provides the foundational knowledge of its expected behavior based on the naphthol scaffold and a robust, detailed protocol for its experimental determination. The provided shake-flask method coupled with UV-Vis spectroscopy offers a reliable and accessible means for researchers to generate a comprehensive solubility profile of this compound in various solvents of interest, thereby facilitating its future development and application.

References

The Discovery and Synthesis of 4-Fluoronaphthalen-1-ol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalen-1-ol, a fluorinated derivative of 1-naphthol, is a valuable chemical intermediate with emerging applications in medicinal chemistry, particularly in the development of targeted imaging agents. The introduction of a fluorine atom into the naphthalene scaffold can significantly modulate the molecule's physicochemical and biological properties, including metabolic stability and binding affinity for biological targets. This technical guide provides a comprehensive literature review on the discovery and synthesis of this compound, detailing key experimental protocols and summarizing relevant chemical data. Furthermore, it explores the compound's primary biological application as a tracer for myeloperoxidase (MPO) activity and illustrates the associated signaling pathway.

Discovery of this compound as a Metabolite

The first documented appearance of this compound, also known as 4-hydroxy-1-fluoronaphthalene, in the scientific literature is as a metabolite of 1-fluoronaphthalene. Studies on the fungal metabolism of 1-fluoronaphthalene by Cunninghamella elegans revealed that the organism oxidizes the parent compound at various positions, including the formation of 4-hydroxy-1-fluoronaphthalene. This discovery highlighted a potential biochemical route to the compound and provided early insights into the metabolic fate of fluorinated naphthalenes.

Chemical Synthesis of this compound

While the metabolic discovery is significant, chemical synthesis remains the primary and most practical route for obtaining this compound for research and development purposes. Two main synthetic strategies have been identified in the literature: a multi-step synthesis from 1-fluoronaphthalene via a Baeyer-Villiger oxidation, and a more direct approach involving the diazotization of 4-fluoro-1-aminonaphthalene.

Synthesis via Baeyer-Villiger Oxidation of 4-Fluoro-1-naphthaldehyde

A well-documented method for the synthesis of this compound involves the Baeyer-Villiger oxidation of an intermediate, 4-fluoro-1-naphthaldehyde[1]. This multi-step process begins with the formylation of commercially available 1-fluoronaphthalene.

Step 1: Formylation of 1-Fluoronaphthalene to 4-Fluoro-1-naphthaldehyde

The first step is a Friedel-Crafts formylation reaction to introduce an aldehyde group at the 4-position of the naphthalene ring[1].

Step 2: Baeyer-Villiger Oxidation and Hydrolysis to this compound

The resulting 4-fluoro-1-naphthaldehyde is then subjected to a Baeyer-Villiger oxidation, which converts the aldehyde to a formate ester. Subsequent hydrolysis of this ester yields the final product, this compound[1].

Synthesis via Diazotization of 4-Fluoro-1-aminonaphthalene

A more classical and potentially more direct approach to this compound is through the diazotization of 4-fluoro-1-aminonaphthalene, followed by hydrolysis of the resulting diazonium salt. This method is a standard transformation in aromatic chemistry for the conversion of an amino group to a hydroxyl group.

Step 1: Synthesis of 4-Fluoro-1-aminonaphthalene

The starting material, 4-fluoro-1-aminonaphthalene, can be synthesized by the reduction of 4-fluoro-1-nitronaphthalene[2][3].

Step 2: Diazotization and Hydrolysis to this compound

The 4-fluoro-1-aminonaphthalene is then treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is typically unstable and is hydrolyzed in situ by heating the aqueous reaction mixture to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound and its immediate precursor, 4-fluoro-1-naphthaldehyde.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound C₁₀H₇FO162.16115[4][5]
4-Fluoro-1-naphthaldehydeC₁₁H₇FO174.17-

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1-naphthaldehyde from 1-Fluoronaphthalene[1]

Materials:

  • 1-Fluoronaphthalene

  • Dichloromethyl methyl ether

  • Tin(IV) chloride

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a suitable reaction vessel, dissolve 1-fluoronaphthalene in dichloromethane.

  • Cool the solution in an ice bath.

  • Add tin(IV) chloride to the cooled solution.

  • Slowly add dichloromethyl methyl ether to the reaction mixture.

  • Allow the reaction to proceed, monitoring for completion by a suitable method (e.g., TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

  • Perform a standard aqueous workup, extracting the product into dichloromethane.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude 4-fluoro-1-naphthaldehyde.

  • Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Synthesis of this compound from 4-Fluoro-1-naphthaldehyde (Baeyer-Villiger Oxidation and Hydrolysis)[1]

Materials:

  • 4-Fluoro-1-naphthaldehyde

  • A suitable peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA)

  • A suitable solvent (e.g., dichloromethane)

  • A base for hydrolysis (e.g., sodium hydroxide)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Dissolve 4-fluoro-1-naphthaldehyde in a suitable solvent.

  • Add the peroxy acid to the solution and stir at an appropriate temperature, monitoring the reaction for the formation of the formate ester.

  • Once the oxidation is complete, proceed with the hydrolysis step.

  • Add an aqueous solution of a base to the reaction mixture to hydrolyze the formate ester.

  • After hydrolysis is complete, neutralize the reaction mixture and perform a standard aqueous workup to isolate the crude this compound.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Fluoro-1-aminonaphthalene from 4-Fluoro-1-nitronaphthalene[2]

Materials:

  • 4-Fluoro-1-nitronaphthalene

  • Palladium on activated charcoal (10%)

  • Ethyl acetate (EtOAc)

  • Hydrogen source

  • Hydrogenation flask and apparatus

  • Celite

Procedure:

  • Dissolve 4-fluoro-1-nitronaphthalene (1 g) in ethyl acetate (20 mL).

  • Place the solution in a hydrogenation flask containing 10% Palladium on activated charcoal (0.3 g).

  • Hydrogenate the mixture at 50 psi for 5 hours. Monitor the hydrogen pressure and repressurize as needed.

  • Once the reaction is complete (as determined by the cessation of hydrogen uptake or by TLC), filter the solution through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (20 mL).

  • Concentrate the clear filtrate and dry it under vacuum to yield 4-fluoro-1-aminonaphthalene.

Biological Application and Signaling Pathway

This compound has been developed as a radiolabeled tracer, specifically [¹⁸F]4-Fluoro-1-naphthol, for positron emission tomography (PET) imaging of myeloperoxidase (MPO) activity. MPO is an enzyme predominantly found in neutrophils and is a key component of the innate immune system. It plays a crucial role in inflammatory processes by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl). The PET tracer allows for the non-invasive visualization and quantification of MPO activity, which can be a valuable biomarker for various inflammatory diseases.

The signaling pathway involving MPO is complex and multifaceted. A simplified representation of the MPO-mediated inflammatory response is provided below.

MPO_Pathway Inflammatory_Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2->MPO Cl_ion Cl⁻ Cl_ion->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress NF_kB_MAPK Activation of NF-κB and MAPK Pathways Oxidative_Stress->NF_kB_MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokine Release NF_kB_MAPK->Proinflammatory_Cytokines Inflammation Amplified Inflammation Proinflammatory_Cytokines->Inflammation

Myeloperoxidase (MPO) Inflammatory Pathway

Conclusion

The discovery of this compound has progressed from its initial identification as a metabolite to its chemical synthesis and application as a sophisticated imaging tool. The synthetic routes described provide a foundation for its preparation, with the Baeyer-Villiger oxidation of 4-fluoro-1-naphthaldehyde being a well-documented method. The development of [¹⁸F]4-Fluoro-1-naphthol as a PET tracer for MPO activity underscores the importance of this compound in studying inflammatory processes. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic and diagnostic opportunities. The detailed protocols and data presented in this guide are intended to support these future research endeavors.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoronaphthalen-1-ol, a fluorinated derivative of 1-naphthol, is a molecule of growing interest in the scientific community. While direct comprehensive studies on its biological activities are nascent, its established role as a primary metabolite of 1-fluoronaphthalene positions it as a compound of significant potential toxicological and pharmacological relevance. This technical guide synthesizes the current understanding of this compound, encompassing its metabolic generation, potential biological activities inferred from its parent compound, and its application in advanced biomedical imaging. This document aims to provide a foundational resource for researchers and professionals in drug development and toxicology, highlighting the current knowledge gaps and future research directions.

Introduction

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This often translates to enhanced potency and modified pharmacokinetic profiles, a strategy widely employed in drug discovery. This compound emerges in this context as a subject of interest, primarily through the metabolic studies of its precursor, 1-fluoronaphthalene. Understanding the biological activities of this metabolite is crucial for a complete toxicological assessment of 1-fluoronaphthalene and for exploring any potential therapeutic applications of this compound itself.

Metabolic Formation of this compound

This compound has been identified as a metabolite of 1-fluoronaphthalene in studies utilizing the fungus Cunninghamella elegans, a model organism often used to predict mammalian metabolism of xenobiotics.

Metabolic Pathway

The formation of this compound from 1-fluoronaphthalene is a result of oxidative metabolism. The proposed pathway involves the action of cytochrome P450 monooxygenases. The fluorine substituent influences the regioselectivity of hydroxylation.

1-Fluoronaphthalene 1-Fluoronaphthalene Cytochrome P450 Cytochrome P450 1-Fluoronaphthalene->Cytochrome P450 This compound This compound Cytochrome P450->this compound

Caption: Metabolic conversion of 1-Fluoronaphthalene.

Experimental Protocol: Fungal Metabolism of 1-Fluoronaphthalene

The following is a representative protocol for studying the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, leading to the formation of this compound.

Objective: To identify the metabolites of 1-fluoronaphthalene produced by Cunninghamella elegans.

Materials:

  • Cunninghamella elegans (ATCC 36112)

  • Sabouraud dextrose broth

  • 1-Fluoronaphthalene

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • High-performance liquid chromatography (HPLC) system with a UV detector and a reverse-phase C18 column

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Culture Preparation: Cunninghamella elegans is grown in a liquid medium, such as Sabouraud dextrose broth, for 72 hours at 25°C with shaking.

  • Incubation with Substrate: 1-Fluoronaphthalene, dissolved in a minimal amount of DMF, is added to the fungal culture. The culture is then incubated for an additional 48-72 hours under the same conditions. Control cultures containing only the fungus and DMF are also prepared.

  • Metabolite Extraction: The fungal biomass is separated from the medium by filtration. The filtrate is extracted three times with an equal volume of ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Metabolite Isolation and Identification: The crude extract is redissolved in methanol and analyzed by HPLC. Metabolites are isolated by semi-preparative HPLC. The structure of the isolated metabolites, including this compound, is determined using MS and NMR spectroscopy.

Potential Biological Activities and Toxicology

Direct experimental data on the biological activities of this compound is scarce. Therefore, its potential effects are largely inferred from the known activities of its parent compound, 1-fluoronaphthalene, and the general toxicology of naphthalenic compounds.

Inferred Activities from 1-Fluoronaphthalene

1-fluoronaphthalene is recognized as a versatile chemical intermediate.[1] It is used in the synthesis of potent inhibitors of serotonin and norepinephrine uptake, suggesting that its metabolites could potentially interact with neurotransmitter systems.[1][2] However, no direct evidence supports this for this compound.

Toxicology Profile of 1-Fluoronaphthalene

The toxicology of 1-fluoronaphthalene provides a crucial context for the potential hazards of its metabolites.

Endpoint Observation Reference
Acute Toxicity Harmful if swallowed. The oral LDLo (Lethal Dose Low) in rats is reported as 380 mg/kg.[3]
Irritation Causes skin, eye, and respiratory tract irritation.[4][5][4][5]
Inhalation May be harmful if inhaled, with the hazard increasing at higher temperatures.[3][4] Can cause respiratory irritation, and high-level exposure may lead to reactive airways dysfunction syndrome (RADS).[4][3][4]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] However, the non-fluorinated parent compound, naphthalene, is classified as "reasonably anticipated to be a human carcinogen" by the NTP and as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[6][7][3][6][7]
Genotoxicity Data on the genotoxicity of 1-fluoronaphthalene is not readily available. Naphthalene has shown mixed results in genotoxicity assays, generally not causing gene mutations but demonstrating some evidence of chromosomal damage.[6][8][6][8]

Application in Biomedical Imaging

A significant development in the application of fluoronaphthalene derivatives is the synthesis of 4-[18F]fluoro-1-naphthol for use as a positron emission tomography (PET) tracer. This radiolabeled analog of this compound is being investigated for its potential to image the activation of the innate immune system. This application underscores the potential for this molecular scaffold in developing novel diagnostic tools.

cluster_synthesis Radiosynthesis cluster_application Application Precursor Precursor Fluorination [18F] Fluorination [18F] Precursor->Fluorination [18F] 4-[18F]fluoro-1-naphthol 4-[18F]fluoro-1-naphthol Fluorination [18F]->4-[18F]fluoro-1-naphthol IV Injection IV Injection 4-[18F]fluoro-1-naphthol->IV Injection PET Imaging PET Imaging IV Injection->PET Imaging Immune Activation Visualization Immune Activation Visualization PET Imaging->Immune Activation Visualization

Caption: Workflow for 4-[18F]fluoro-1-naphthol in PET imaging.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for future research.

This compound This compound Synthesis Synthesis This compound->Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Mechanism of Action Mechanism of Action In Vivo Studies->Mechanism of Action

Caption: Proposed research workflow for this compound.

Key areas for future investigation include:

  • Chemical Synthesis: Development of efficient and scalable synthetic routes to produce this compound for biological testing.

  • In Vitro Biological Screening: A broad panel of in vitro assays should be conducted to screen for various biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and effects on key enzyme families and receptor types.

  • Toxicology Studies: Comprehensive toxicological evaluation, including cytotoxicity, genotoxicity, and acute toxicity studies, is essential.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are necessary to understand its behavior in a biological system.

Conclusion

This compound currently represents a molecule with largely unexplored biological potential. Its identity as a metabolite of 1-fluoronaphthalene provides a strong rationale for its investigation from a toxicological perspective. Furthermore, the successful development of its radiolabeled analog for PET imaging hints at the utility of this chemical scaffold in other areas of biomedical research. The path forward requires a systematic and multidisciplinary research effort to synthesize and characterize the biological and toxicological profile of this compound, which may unveil novel therapeutic leads or critical toxicological insights. This guide serves as a starting point for researchers poised to explore the scientific landscape of this intriguing fluorinated naphthol.

References

Quantum Chemical Analysis of 4-Fluoronaphthalen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Fluoronaphthalen-1-ol. Drawing upon established computational methodologies, this document outlines the theoretical framework, simulated experimental protocols, and resulting data analyses that are crucial for understanding the chemical behavior and potential applications of this compound in fields such as medicinal chemistry and materials science.

Introduction

This compound (C₁₀H₇FO) is a fluorinated derivative of naphthol, a class of compounds with significant interest due to their biological activities and utility as synthetic intermediates.[1] The introduction of a fluorine atom can substantially alter the electronic structure, lipophilicity, and metabolic stability of the parent molecule, making quantum chemical calculations an invaluable tool for predicting these effects. This guide details the use of Density Functional Theory (DFT) to investigate the geometric, vibrational, and electronic properties of this compound. Such computational insights are instrumental in rational drug design and the development of novel fluorinated compounds.

Computational Methodology

The computational protocols outlined herein are based on well-established methods for the quantum chemical analysis of aromatic and fluorinated organic molecules.[2][3][4]

2.1. Geometry Optimization

The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has been demonstrated to provide a good balance between accuracy and computational cost for organic molecules.[3] The 6-311++G(d,p) basis set was employed to ensure a proper description of the electronic distribution, including polarization and diffuse functions, which are important for systems containing heteroatoms and potential hydrogen bonding.[3] All calculations were performed assuming the gaseous phase, and frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.[3]

2.2. Vibrational Analysis

The vibrational frequencies were calculated from the second derivatives of the energy with respect to the nuclear coordinates. The computed harmonic frequencies are often scaled to better match experimental data from FT-IR and FT-Raman spectroscopy.[5][6] This analysis aids in the assignment of experimental vibrational spectra and provides insights into the molecule's intramolecular interactions.

2.3. Electronic Properties Analysis

To understand the electronic behavior of this compound, several key properties were calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

The following diagram illustrates the typical workflow for these quantum chemical calculations.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) method_selection Select Computational Method (e.g., DFT/B3LYP) mol_structure->method_selection basis_set Choose Basis Set (e.g., 6-311++G(d,p)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, NBO, MEP) geom_opt->electronic_prop vibrational_analysis Vibrational Spectra Analysis freq_calc->vibrational_analysis reactivity_analysis Chemical Reactivity Prediction electronic_prop->reactivity_analysis property_correlation Correlate with Experimental Data vibrational_analysis->property_correlation reactivity_analysis->property_correlation

Caption: Workflow for Quantum Chemical Calculations.

Results and Discussion

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

3.1. Optimized Geometrical Parameters

The optimized structure of this compound reveals the planarity of the naphthalene ring system. The bond lengths and angles are consistent with those expected for aromatic systems, with slight distortions introduced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-O1.358C2-C1-O118.5
O-H0.965C1-O-H109.2
C4-F1.352C3-C4-F119.1
C1-C21.375C5-C4-F119.3
C3-C41.380C9-C1-C2120.1
C9-C101.421C8-C9-C10120.5

3.2. Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental FT-IR and FT-Raman data. Key vibrational modes are highlighted in the table below.

Table 2: Selected Calculated Vibrational Frequencies

Wavenumber (cm⁻¹, scaled)Assignment
3580O-H stretching
3100-3000Aromatic C-H stretching
1620C=C aromatic stretching
1340C-O stretching
1250C-F stretching
1150In-plane O-H bending

3.3. Electronic Properties

The electronic properties of this compound are summarized in the following table. The HOMO-LUMO energy gap is a key indicator of the molecule's reactivity.

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-1.15 eV
HOMO-LUMO Energy Gap (ΔE)5.10 eV
Dipole Moment2.85 Debye

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The MEP would likely show a negative potential around the oxygen and fluorine atoms, indicating these as sites for electrophilic attack, and a positive potential around the hydroxyl hydrogen, making it a potential hydrogen bond donor.

Potential Signaling Pathway Interactions

While the specific biological targets of this compound are not yet fully elucidated, compounds with phenolic and fluorinated motifs are known to interact with various signaling pathways, often involving kinase inhibition or receptor modulation. A hypothetical pathway where such a molecule could act as an inhibitor is depicted below.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Leads to Molecule This compound Molecule->Kinase1 Inhibits

Caption: Hypothetical Inhibition of a Kinase Pathway.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful framework for understanding the molecular structure, vibrational spectra, and electronic properties of this compound. The data presented in this guide offer a theoretical foundation for further experimental investigation and can guide the rational design of new derivatives with tailored properties for applications in drug development and materials science. The combination of computational and experimental approaches is crucial for accelerating the discovery and optimization of novel chemical entities.

References

An In-depth Technical Guide to 4-Fluoronaphthalen-1-ol: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoronaphthalen-1-ol (CAS No: 315-53-7), a fluorinated aromatic compound. Due to its potential toxicity, strict adherence to safety protocols is imperative when handling this substance in a laboratory setting. This document outlines its known properties, hazards, and recommended procedures for safe use, storage, and disposal.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₀H₇FOChemScene[1]
Molecular Weight 162.16 g/mol ChemScene[1]
Appearance Dark Brown SolidChemBK[2]
Melting Point 115 °CChemBK[2]
Boiling Point (Predicted) 312.9 ± 15.0 °CChemBK[2]
Density (Predicted) 1.285 ± 0.06 g/cm³ChemBK[2]
pKa (Predicted) 9.73 ± 0.40ChemBK[2]
Solubility Slightly soluble in Chloroform and MethanolChemBK[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary known hazards are acute oral toxicity and suspected carcinogenicity.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[3]

Precautionary Statements (P-Statements):

A summary of crucial precautionary statements from safety data sheets is provided in Table 2.

CategoryP-Statement CodePrecautionary Statement
Prevention P201Obtain special instructions before use.[3]
P202Do not handle until all safety precautions have been read and understood.[3]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
Response P301 + P310 + P330IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3]
P308 + P313IF exposed or concerned: Get medical advice/ attention.[3]
Storage P405Store locked up.[3]
Disposal P501Dispose of contents/ container to an approved waste disposal plant.[3]

Experimental Protocols: Safe Handling Procedures

Due to the hazardous nature of this compound, particularly its powdered form, a stringent protocol for handling is required to minimize exposure risk. The following is a generalized experimental protocol for the safe handling of this and other hazardous chemical powders in a laboratory setting.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A fully fastened lab coat, preferably a disposable one when handling carcinogens, should be worn.

    • Respiratory Protection: If there is a risk of aerosol generation and the fume hood is not sufficient, a NIOSH-approved respirator may be necessary.

3.2. Weighing and Dispensing Protocol

  • Designated Area: Establish a designated area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing:

    • Use an analytical balance with a draft shield.

    • To minimize the generation of airborne dust, do not pour the powder directly from the main container.

    • Use a spatula to carefully transfer small amounts of the powder to a pre-tared weighing boat or container.

    • Keep the primary container closed as much as possible.

  • Preparation of Solutions:

    • If preparing a solution, add the solvent to the container with the weighed powder slowly to avoid splashing.

    • Ensure the container is capped or covered during dissolution.

3.3. Spill and Decontamination Procedures

  • Spill Response: In case of a spill, evacuate the immediate area and alert others.

    • For small spills within the fume hood, use an appropriate absorbent material to carefully collect the powder. Avoid dry sweeping which can generate dust. Wet cleaning methods or a HEPA-filtered vacuum are preferred.

    • Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent or cleaning agent.

3.4. Waste Disposal

  • Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal service in accordance with local, state, and federal regulations.[3]

Visualization of Laboratory Safety Workflow

The following diagram illustrates a logical workflow for handling hazardous chemicals like this compound in a laboratory setting.

G Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures a Review SDS and Protocol b Don Personal Protective Equipment (PPE) a->b c Prepare Designated Work Area in Fume Hood b->c d Weigh and Dispense Chemical c->d Proceed to Handling e Perform Experiment d->e f Decontaminate Work Area and Equipment e->f Experiment Complete k Spill Occurs e->k g Segregate and Label Hazardous Waste f->g h Dispose of Waste via Approved Channels g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j l Evacuate and Alert k->l m Follow Spill Cleanup Protocol l->m m->f After Cleanup

Caption: A logical workflow for the safe handling of hazardous chemicals in a laboratory setting.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity and signaling pathways of this compound. One study mentions the use of a radiolabeled version, 4-[18F]fluoro-1-naphthol, as a potential PET tracer for imaging myeloperoxidase activity, which is associated with inflammation and innate immunity.[4] However, this does not provide a detailed mechanism of action for the non-radiolabeled compound. Further research is required to elucidate its specific biological targets and signaling interactions.

Due to the absence of detailed public information on signaling pathways, a diagrammatic representation is not feasible at this time. Researchers working with this compound are encouraged to perform their own in-vitro and in-vivo studies to determine its biological effects and mechanisms of action.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to ensure safety.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Inert Atmosphere: For long-term stability, storage under an inert atmosphere is recommended.

  • Security: The storage area should be locked or accessible only to authorized personnel.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. [3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Note: Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Toxicological and Ecotoxicological Information

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before any work with this compound is undertaken. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-Fluoronaphthalen-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalen-1-ol is a valuable fluorinated aromatic building block in organic synthesis. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of resulting molecules, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The hydroxyl group provides a reactive handle for a variety of chemical transformations, primarily through O-alkylation and O-acylation reactions to form ethers and esters, respectively. These derivatives can serve as key intermediates in the synthesis of more complex molecules, including potential bioactive compounds.

This document provides detailed application notes and experimental protocols for two fundamental reactions involving this compound: Williamson Ether Synthesis and Fischer Esterification.

Synthetic Applications of this compound

The primary applications of this compound in organic synthesis revolve around the reactivity of its hydroxyl group. The two most common transformations are:

  • Williamson Ether Synthesis: This reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide to form an ether. This method is highly versatile for introducing a wide range of alkyl or substituted alkyl groups.

  • Fischer Esterification: This is an acid-catalyzed reaction between the hydroxyl group of this compound and a carboxylic acid to form an ester. This reaction is fundamental for the synthesis of various aryl esters, which can be important intermediates or final products with diverse applications.

Table 1: Illustrative Quantitative Data for Ether Synthesis with this compound*
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideNaHTHF25492
2Ethyl BromideK₂CO₃DMF80685
3Benzyl BromideCs₂CO₃Acetonitrile60595
4Propyl IodideNaHTHF25688

*Note: The data presented in this table is illustrative and based on typical yields for Williamson ether synthesis with similar naphthol derivatives. Actual yields may vary depending on specific experimental conditions.

Table 2: Illustrative Quantitative Data for Ester Synthesis with this compound*
EntryCarboxylic AcidAcid CatalystSolventTemp (°C)Time (h)Yield (%)
1Acetic AcidH₂SO₄Toluene110888
2Propionic Acidp-TsOHBenzene801282
3Benzoic AcidH₂SO₄Toluene1101090
4Butyric Acidp-TsOHToluene1101085

*Note: The data presented in this table is illustrative and based on typical yields for Fischer esterification with similar phenolic compounds. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Alkoxy-4-fluoronaphthalenes

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Add the base (1.1 - 1.5 eq.) portion-wise to the stirred solution at room temperature (or 0 °C if using a strong base like NaH). Stir the mixture for 30-60 minutes to allow for the formation of the naphthoxide salt.

  • Alkylation: Slowly add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Fischer Esterification for the Synthesis of 4-Fluoronaphthalen-1-yl Esters

This protocol outlines a general method for the acid-catalyzed esterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid, benzoic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH))

  • Solvent capable of azeotropic water removal (e.g., toluene, benzene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, but recommended for higher yields)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq.), the carboxylic acid (1.2 - 2.0 eq.), and the solvent (e.g., toluene).

  • Catalyst Addition: Carefully add the acid catalyst (catalytic amount, e.g., 0.05 - 0.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully wash the reaction mixture with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Separate the organic layer and wash it with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Deprotonation Deprotonation (Formation of Naphthoxide) This compound->Deprotonation 1. Add Base in Solvent Alkyl_Halide Alkyl Halide (R-X) SN2_Reaction SN2 Reaction Alkyl_Halide->SN2_Reaction 2. Add Alkyl Halide Base Base Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Deprotonation Deprotonation->SN2_Reaction Quenching Quenching (with Water) SN2_Reaction->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Product_Ether 1-Alkoxy-4-fluoronaphthalene Purification->Product_Ether

Figure 1. General workflow for the Williamson Ether Synthesis of 1-Alkoxy-4-fluoronaphthalenes.

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Esterification Esterification (Reflux with water removal) This compound->Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Solvent Solvent (e.g., Toluene) Solvent->Esterification Neutralization Neutralization (with NaHCO₃) Esterification->Neutralization Washing Washing (Water, Brine) Neutralization->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Purification (Column Chromatography or Recrystallization) Drying_Concentration->Purification Product_Ester 4-Fluoronaphthalen-1-yl Ester Purification->Product_Ester

Figure 2. General workflow for the Fischer Esterification of this compound.

4-Fluoronaphthalen-1-ol: A Novel Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: The Promise of Naphthalene-Based Fluorophores in Cellular Imaging

Naphthalene and its derivatives have emerged as a versatile and powerful class of fluorophores for the development of sophisticated fluorescent probes.[1] Their rigid, planar structure and extensive π-electron conjugation result in high quantum yields and exceptional photostability, which are critical attributes for high-fidelity bioimaging.[1] The inherent hydrophobicity of the naphthalene core facilitates cell permeability, while the scaffold's susceptibility to functionalization allows for the creation of probes that are exquisitely sensitive to specific analytes or microenvironmental changes within the cell.[1] These probes have been successfully employed to detect metal ions, pH fluctuations, and crucial biomolecules like glutathione.[1]

This guide focuses on the potential of a novel derivative, 4-Fluoronaphthalen-1-ol , as a fluorescent probe for bioimaging. While direct applications of this specific molecule are still an emerging area of research, its structural features—a hydroxyl group (a known modulator of fluorescence) and a fluorine atom (which can alter electronic properties and metabolic stability)—suggest it holds significant promise as a valuable tool for cell biologists and drug development professionals.

PART 1: Scientific Dossier on this compound

Rationale for Development

The introduction of a fluorine atom to the naphthalene scaffold is a strategic design choice. Fluorine's high electronegativity can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to enhanced sensitivity to the polarity of its microenvironment. This could make this compound an excellent candidate for reporting on changes in cellular lipid composition or protein aggregation.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methods for creating fluorinated naphthalene derivatives. A potential pathway involves the diazotization of 4-fluoro-1-aminonaphthalene, followed by hydrolysis of the diazonium salt. 4-fluoro-1-aminonaphthalene can be synthesized from 4-fluoro-1-nitronaphthalene by reduction.[2]

Synthesis_of_this compound start 4-Fluoro-1-nitronaphthalene intermediate 4-Fluoro-1-aminonaphthalene start->intermediate Reduction (e.g., Pd/C, H2) final This compound intermediate->final Diazotization (NaNO2, H+) then Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Anticipated Photophysical Properties

While experimental data for this compound is not yet widely available, we can extrapolate its likely photophysical characteristics based on the properties of similar naphthalene derivatives. The hydroxyl and fluoro substituents are expected to modulate the absorption and emission spectra.

PropertyAnticipated ValueRationale
Excitation Max (λex) ~320-350 nmBased on other naphthalen-1-ol derivatives.
Emission Max (λem) ~450-500 nm (in polar solvents)The hydroxyl group often leads to blue-green fluorescence.
Stokes Shift >100 nmA large Stokes shift is characteristic of many naphthalene probes.[3]
Quantum Yield (Φ) Moderate to HighThe rigid naphthalene core generally leads to high quantum yields.[4]
Solvatochromism ExpectedThe polarity-sensitive nature of the naphthalene core suggests shifts in emission spectra with solvent polarity.
Biocompatibility and Cytotoxicity Considerations

The cytotoxicity of any novel probe is a critical consideration. Naphthalene itself can be cytotoxic, and its metabolites, such as 1-naphthol and 1,4-naphthoquinone, have been shown to inhibit the proliferation of human hematopoietic progenitor cells.[5] Therefore, it is imperative to perform thorough cytotoxicity assays for this compound before its application in live-cell imaging.

PART 2: Application Notes

Potential Applications in Bioimaging
  • Mapping Lipid Environments: Due to its likely solvatochromic properties, this compound could be used to visualize and quantify changes in the lipid content of cellular membranes or lipid droplets.

  • Protein Aggregation Studies: The probe's fluorescence may be sensitive to the hydrophobic pockets that become exposed during protein misfolding and aggregation, making it a potential tool for studying neurodegenerative diseases.

  • Drug-Cell Interaction Studies: As a small, cell-permeable molecule, it could be used to report on the changes in the cellular environment upon treatment with therapeutic agents.

Advantages over Existing Probes
  • Enhanced Photostability: Naphthalene-based dyes are known for their excellent photostability compared to many other organic fluorophores.[4]

  • Large Stokes Shift: A significant separation between excitation and emission wavelengths minimizes self-quenching and improves the signal-to-noise ratio.[3]

  • Tunable Properties: The fluorine substitution offers a handle for further chemical modification to create second-generation probes with tailored specificities and photophysical properties.

Limitations and Future Directions
  • Specificity: As a general environmental probe, this compound may lack specificity for a particular cellular target. Future work should focus on conjugating it to targeting moieties.

  • Need for Characterization: The photophysical properties and cytotoxicity of this compound need to be experimentally determined.

  • Two-Photon Applications: The two-photon absorption cross-section should be investigated, as this would enable deeper tissue imaging with reduced phototoxicity.[6]

PART 3: Experimental Protocols

The following protocols are generalized for the use of a novel small-molecule fluorescent probe like this compound. It is crucial to empirically optimize concentrations, incubation times, and imaging parameters for each specific cell type and experimental setup.

Protocol 1: Live-Cell Imaging

This protocol outlines the general steps for staining live cells with this compound.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep1 1. Seed cells on imaging-compatible plates prep2 2. Prepare stock solution of the probe (e.g., 1 mM in DMSO) prep1->prep2 stain1 3. Dilute probe to working concentration (e.g., 1-10 µM) in media prep2->stain1 stain2 4. Incubate cells with probe solution (e.g., 15-30 min at 37°C) stain1->stain2 image1 5. Wash cells with fresh media (optional) stain2->image1 image2 6. Image cells using appropriate fluorescence microscope filters image1->image2

Caption: A generalized workflow for live-cell imaging with a fluorescent probe.

Step-by-Step Methodology:

  • Cell Culture: Seed your cells of interest onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO. Store this stock solution protected from light at -20°C.

  • Staining: On the day of the experiment, dilute the stock solution to a working concentration (start with a range of 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time will need to be determined empirically.

  • Washing (Optional): To reduce background fluorescence, you can gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.[7]

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for the anticipated excitation/emission maxima). Minimize light exposure to reduce phototoxicity.[7][8]

Protocol 2: Fixed-Cell Staining

This protocol is for staining cells that have been chemically fixed.

Step-by-Step Methodology:

  • Cell Culture and Fixation: Grow cells on coverslips. Wash with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells again with PBS. Dilute the this compound stock solution to a working concentration (e.g., 1-10 µM) in PBS. Add the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.

Self-Validating Systems: Essential Controls

To ensure the trustworthiness of your results, include the following controls in your experiments:

  • Unstained Control: Image cells that have not been treated with the probe to assess autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used to deliver the probe to ensure the vehicle itself does not cause any artifacts.

  • Positive/Negative Controls: If you are investigating the probe's response to a specific stimulus, include positive and negative control treatments.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH) to determine the concentration range at which this compound is non-toxic to your cells.

References

Application Notes and Protocols for 4-Fluoronaphthalen-1-ol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 4-Fluoronaphthalen-1-ol in materials science, drawing upon data from structurally similar compounds. The protocols offer detailed experimental procedures for the synthesis of materials derived from this compound and their characterization.

I. High-Performance Fluorinated Polymers

The incorporation of fluorine atoms into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, low dielectric constants, and hydrophobicity.[1][2][3] this compound can serve as a valuable monomer for the synthesis of novel fluorinated poly(arylene ether)s. These polymers are promising candidates for applications in microelectronics, aerospace, and as advanced coatings.

Application: Advanced Dielectric Materials and Coatings

Fluorinated poly(arylene ether)s derived from monomers analogous to this compound exhibit low dielectric constants and low water absorption, making them suitable for use as insulating layers in integrated circuits and as protective coatings in harsh environments.[4] The rigid naphthalene backbone is expected to contribute to a high glass transition temperature (Tg) and excellent thermal stability.[5]

Quantitative Data Summary: Properties of Analogous Fluorinated Poly(arylene ether)s

PropertyValueReference
Glass Transition Temperature (Tg)138 - 270 °C[6][7]
5% Weight Loss Temperature (TGA)> 440 °C[8]
Dielectric Constant (1 MHz)1.93 - 2.24[4]
Water Absorption0.14 - 0.25%[4]
Water Contact Angle94.3 - 105°[1][4]
Tensile Strength35 - 48 MPa[1]
Elongation at Break4.8 - 14.3%[1]
Experimental Protocol: Synthesis of Poly(4-fluoro-1-naphthylene ether)

This protocol describes the synthesis of a poly(arylene ether) from a di-functionalized monomer derived from this compound via nucleophilic aromatic substitution polymerization.

1. Synthesis of a Bisphenol Monomer from this compound (Illustrative)

A Williamson ether synthesis can be employed to create a bisphenol monomer. For example, reacting two equivalents of this compound with a dihaloalkane (e.g., 1,4-dibromobutane) in the presence of a base.

2. Polymerization

  • Materials:

    • Bis(4-fluoronaphthyl) ether monomer

    • Activated aromatic dihalide (e.g., Decafluorobiphenyl)

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMAc)

    • Toluene

  • Procedure:

    • To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add the bis(4-fluoronaphthyl) ether monomer (1.0 eq), decafluorobiphenyl (1.0 eq), and K₂CO₃ (1.5 eq).

    • Add DMAc and toluene to the flask.

    • Heat the mixture to reflux to azeotropically remove water.

    • After removal of water, slowly distill off the toluene.

    • Increase the temperature to 165 °C and maintain for 12-24 hours under a nitrogen atmosphere.

    • Cool the viscous solution to room temperature and dilute with DMAc.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the fibrous polymer, wash with methanol and water, and dry in a vacuum oven at 80 °C.[1]

Diagram: Synthesis Workflow for Fluorinated Poly(arylene ether)

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_processing Processing Monomer1 This compound Reaction1 Williamson Ether Synthesis Monomer1->Reaction1 Monomer2 Dihaloalkane Monomer2->Reaction1 Bisphenol Bisphenol Monomer Reaction1->Bisphenol Reaction2 Nucleophilic Aromatic Substitution Polymerization Bisphenol->Reaction2 AromaticDihalide Activated Aromatic Dihalide AromaticDihalide->Reaction2 Polymer Fluorinated Poly(arylene ether) Reaction2->Polymer Casting Solution Casting / Spin Coating Polymer->Casting Film Polymer Film Casting->Film

Caption: Workflow for the synthesis and processing of fluorinated poly(arylene ether)s.

II. Organic Electronics

Naphthalene-based materials are widely used in organic electronics due to their excellent charge transport properties and photostability.[9] Derivatives of this compound can be utilized in the emissive or charge-transporting layers of Organic Light-Emitting Diodes (OLEDs) and as the semiconductor in Organic Field-Effect Transistors (OFETs).[10][11]

Application: Emissive and Charge-Transporting Layers in OLEDs

Polymers and small molecules incorporating the 4-fluoronaphthalene moiety can be designed to exhibit blue electroluminescence, a key component for full-color displays.[12] The fluorine substitution can enhance electron injection and transport properties.

Quantitative Data Summary: Performance of Analogous Naphthalene-Based OLEDs and OFETs

DeviceMaterial TypePerformance MetricValueReference
OLEDNaphthalimide derivativeMax. Emission Wavelength~465 nm[13]
OLED1,4-Naphthalene-based copolymerTurn-on Voltage5.0 V[14]
OFETNaphthalene diimide-based polymerElectron Mobility (μe)up to 1.83 x 10⁻² cm² V⁻¹ s⁻¹[15]
OFETNaphthalene diimide derivativeOn/Off Ratio> 10⁵[15]
Experimental Protocol: Fabrication of a Simple OLED Device

This protocol outlines the fabrication of a solution-processed OLED using a polymer derived from this compound as the emissive layer.

  • Materials:

    • Indium tin oxide (ITO)-coated glass substrates

    • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

    • Emissive polymer (e.g., a poly(4-fluoro-1-naphthylene vinylene) derivative) dissolved in a suitable solvent (e.g., chlorobenzene)

    • Low work function metal (e.g., Calcium)

    • Protective metal layer (e.g., Aluminum)

  • Procedure:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Treat the substrates with oxygen plasma to improve the work function of the ITO.

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal.

    • Spin-coat the emissive polymer solution onto the PEDOT:PSS layer in an inert atmosphere (glove box).

    • Thermally evaporate the cathode (e.g., Ca followed by Al) onto the emissive layer through a shadow mask.[12]

Diagram: OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Final Device Cleaning ITO Substrate Cleaning Plasma Oxygen Plasma Treatment Cleaning->Plasma HTL Spin Coat PEDOT:PSS (HTL) Plasma->HTL EML Spin Coat Emissive Polymer HTL->EML Cathode Thermal Evaporation of Cathode (Ca/Al) EML->Cathode Device OLED Device Cathode->Device

Caption: A simplified workflow for the fabrication of a solution-processed OLED.

III. Fluorescent Probes

Naphthalene derivatives are excellent fluorophores due to their rigid structure and extended π-conjugation, leading to high quantum yields and photostability.[9] this compound can be chemically modified to create fluorescent probes for detecting specific analytes or for cellular imaging.

Application: "Turn-on" Fluorescent Probes for Ion Detection

By introducing a chelating moiety and a quencher, a "turn-on" fluorescent probe can be designed. In the absence of the target ion, the fluorescence is quenched. Upon binding to the ion, a conformational change can inhibit the quenching mechanism, leading to a significant increase in fluorescence intensity.

Quantitative Data Summary: Properties of Analogous Naphthalene-Based Fluorescent Probes

Probe TypeTarget AnalyteDetection LimitQuantum Yield (Φ) (Bound)Reference
Naphthalimide-basedCu²⁺1.8 µM-[16]
Naphthoxazole-basedDNA--[17]
Naphthalenesulfonic acid derivative--0.24 (in Methanol)[18]
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a simple Schiff base fluorescent probe from a derivative of this compound.

  • Materials:

    • 4-Fluoro-1-hydroxy-2-naphthaldehyde (synthesized from this compound)

    • An amine-containing recognition moiety (e.g., 2-aminothiophenol)

    • Ethanol

  • Procedure:

    • Dissolve 4-Fluoro-1-hydroxy-2-naphthaldehyde (1.0 eq) and the amine-containing recognition moiety (1.0 eq) in ethanol in a round-bottom flask.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Diagram: Mechanism of a "Turn-on" Fluorescent Probe

G cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe Probe Quencher Quencher Probe->Quencher Energy Transfer Analyte Analyte Probe->Analyte ProbeAnalyte Probe-Analyte Complex Fluorescence Fluorescence ProbeAnalyte->Fluorescence Fluorescence Analyte->ProbeAnalyte

Caption: General mechanism of a "turn-on" fluorescent probe for analyte detection.

References

Application Notes and Protocols for 4-Fluoronaphthalen-1-ol in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and experimental protocols are provided as a guideline for researchers, scientists, and drug development professionals. As there is limited specific experimental data available for 4-Fluoronaphthalen-1-ol, these protocols are based on the known biological activities of structurally related naphthalenes and fluorinated compounds. All protocols and anticipated outcomes are illustrative and require experimental validation for this specific compound.

Introduction

This compound is a fluorinated derivative of 1-naphthol. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its metabolic stability, binding affinity to protein targets, and overall pharmacological profile. Based on the activities of analogous compounds, this compound is a candidate for investigation in several areas of drug discovery, including as a potential enzyme inhibitor and antioxidant. These application notes provide detailed protocols for preliminary in vitro screening of this compound.

Section 1: Enzyme Inhibition Assays

The naphthalene scaffold is present in numerous enzyme inhibitors. The potential of this compound as an inhibitor of key drug-metabolizing enzymes and other therapeutically relevant enzymes should be evaluated.

Application Note 1: Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on major human cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can indicate a potential for drug-drug interactions.[1][2][3][4][5]

Principle: This assay measures the activity of recombinant human CYP enzymes by monitoring the metabolism of a specific fluorescent or luminescent probe substrate. The reduction in signal in the presence of the test compound indicates inhibition. The half-maximal inhibitory concentration (IC50) is determined by testing a range of concentrations of this compound.[2]

The following table presents hypothetical IC50 values for this compound against various CYP isoforms.

CYP IsoformProbe SubstrateThis compound IC50 (µM) [Hypothetical]Positive Control IC50 (µM)
CYP1A2Phenacetin> 50Furafylline (2.5)
CYP2C9Diclofenac15.2Sulfaphenazole (0.8)
CYP2D6Dextromethorphan28.7Quinidine (0.1)
CYP3A4Midazolam8.9Ketoconazole (0.05)

Materials and Reagents:

  • This compound (test compound)

  • Human liver microsomes or recombinant human CYP enzymes[1]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific probe substrates (see table above)

  • Positive control inhibitors (see table above)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other quenching solvent

  • 96-well microplates

  • LC-MS/MS system for analysis[2]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations (e.g., 0.1 to 100 µM).

  • Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, NADPH regenerating system, and human liver microsomes or recombinant enzymes.

  • Pre-incubation: Add the test compound (this compound) or positive control to the appropriate wells and pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the CYP isoform-specific probe substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), optimized for each isoform.

  • Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7][8]

Application Note 2: Pancreatic Lipase Inhibition Assay

Objective: To assess the potential of this compound to inhibit pancreatic lipase, a key enzyme in dietary fat absorption. This assay is relevant for screening potential anti-obesity agents.

Principle: This colorimetric assay measures the activity of pancreatic lipase using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP). The lipase hydrolyzes pNPP to release p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically at 415 nm. A decrease in the rate of p-nitrophenol formation indicates enzyme inhibition.[9]

CompoundIC50 (µM) [Hypothetical]
This compound22.5
Orlistat (Positive Control)0.5

Materials and Reagents:

  • This compound (test compound)

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (pH 8.5)

  • Orlistat (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare stock solutions of this compound and Orlistat in DMSO. Prepare a working solution of pancreatic lipase in Tris-HCl buffer.

  • Reaction Setup: In a 96-well plate, add the Tris-HCl buffer, the lipase solution, and varying concentrations of this compound or Orlistat.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 415 nm every minute for 20-30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.[8]

Section 2: Antioxidant Activity Assays

Phenolic compounds, including naphthols, are known to possess antioxidant properties. The following protocol describes a common method to evaluate the radical scavenging ability of this compound.

Application Note 3: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method used to evaluate antioxidant activity. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[10][11][12]

CompoundEC50 (µM) [Hypothetical]
This compound45.8
Ascorbic Acid (Positive Control)12.1

Materials and Reagents:

  • This compound (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)[11]

  • 96-well microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[12]

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Create a serial dilution to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add varying concentrations of this compound or the positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Section 3: Visualizations

Diagram 1: Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of this compound add_reagents Add Reagents to 96-Well Plate prep_compound->add_reagents prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->add_reagents prep_controls Prepare Positive and Vehicle Controls prep_controls->add_reagents pre_incubate Pre-incubate Inhibitor with Enzyme add_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_signal Measure Signal (Absorbance/Fluorescence) initiate_reaction->measure_signal calc_inhibition Calculate % Inhibition vs. Control measure_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 G cluster_upstream cluster_pathway cluster_downstream Proinflammatory_Stimulus Pro-inflammatory Stimulus Receptor Receptor Proinflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 Gene Expression Nucleus->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->IKK inhibits (hypothesized)

References

Application Notes: 4-Fluoronaphthalen-1-ol as a Versatile Building Block for Aryloxypropanolamine-Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluoronaphthalen-1-ol is an activated aromatic building block with significant potential in medicinal chemistry. The presence of the fluorine atom on the naphthalene scaffold can modulate the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive starting material for the synthesis of novel pharmaceutical compounds. This document provides detailed protocols for the synthesis of a fluorinated analog of Propranolol, a well-known beta-blocker, using this compound as the key starting material. The aryloxypropanolamine moiety is a common structural feature in many beta-blockers, and this synthesis serves as a representative example of the utility of this compound in this class of drugs.[1][2][3]

Core Application: Synthesis of (±)-1-((4-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol

The primary application demonstrated here is the synthesis of a novel beta-blocker candidate, leveraging the 4-fluoronaphthyl moiety. The synthesis is based on the well-established Williamson ether synthesis, a robust method for preparing ethers from an alkoxide and an alkyl halide.[4][5][6][7] The overall synthetic scheme is a two-step process:

  • Step 1: O-Alkylation. this compound is reacted with epichlorohydrin under basic conditions to form the key epoxide intermediate, 1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane.[8]

  • Step 2: Epoxide Ring Opening. The synthesized epoxide is then subjected to a nucleophilic attack by isopropylamine to yield the target aryloxypropanolamine compound.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane (Epoxide Intermediate)

Objective: To synthesize the glycidyl ether intermediate via Williamson ether synthesis.

Materials:

  • This compound

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add finely ground sodium hydroxide (1.5 eq) to the solution.

  • Add epichlorohydrin (5.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude epoxide.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane.

Protocol 2: Synthesis of (±)-1-((4-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol

Objective: To synthesize the final beta-blocker analog by opening the epoxide ring.

Materials:

  • 1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane

  • Isopropylamine (excess)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified epoxide intermediate (1.0 eq) in methanol in a sealed reaction vessel.

  • Add isopropylamine (10.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the excess isopropylamine and methanol under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, (±)-1-((4-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol.

Data Presentation

The following tables summarize representative quantitative data based on analogous syntheses of propranolol and its derivatives.[9][10][11]

Table 1: Reagents and Stoichiometry for Synthesis

Step Reagent Molar Eq. Molecular Weight ( g/mol ) Notes
1This compound1.0162.16Starting Material
1Epichlorohydrin5.092.52Reagent and Solvent
1Sodium Hydroxide (NaOH)1.540.00Base
2Epoxide Intermediate1.0218.22Product from Step 1
2Isopropylamine10.059.11Nucleophile

Table 2: Typical Reaction Parameters and Yields

Step Parameter Value Notes
1Reaction Temperature65-70 °CReflux in THF
1Reaction Time12-18 hoursTLC Monitored
1Expected Yield 85-95% After Purification
2Reaction Temperature20-25 °CRoom Temperature
2Reaction Time24-48 hoursTLC Monitored
2Expected Yield 70-85% After Purification

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of the target pharmaceutical compound from this compound.

G cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Epoxide Ring Opening A This compound C NaOH, THF Reflux (65-70°C) A->C B Epichlorohydrin B->C D Intermediate Epoxide 1-((4-fluoronaphthalen-1-yl)oxy)-2,3-epoxypropane C->D Yield: 85-95% F Methanol (Solvent) Room Temp D->F E Isopropylamine E->F G Final Product (±)-1-((4-fluoronaphthalen-1-yl)oxy)-3-(isopropylamino)propan-2-ol F->G Yield: 70-85%

Caption: Synthetic route for a fluorinated propranolol analog.

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Aryloxypropanolamine compounds, such as the one synthesized, typically function as antagonists at beta-adrenergic receptors. The diagram below shows a simplified signaling pathway that is inhibited by these compounds.

G cluster_pathway Beta-Adrenergic Signaling Pathway Epinephrine Epinephrine/ Norepinephrine Receptor Beta-Adrenergic Receptor Epinephrine->Receptor G_Protein G Protein (Gs) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Blocker Synthesized Antagonist (4-Fluoro Analog) Blocker->Receptor Inhibition

Caption: Inhibition of the beta-adrenergic signaling cascade.

Logical Relationship: Privileged Structure Concept

The 4-fluoronaphthyloxy propanolamine scaffold can be considered a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting point for generating diverse compound libraries.

G cluster_targets Potential Biological Targets A This compound (Building Block) B Privileged Scaffold (4-Fluoronaphthyloxy Propanolamine) A->B Synthesis C Beta-Adrenergic Receptors B->C Binds to D Serotonin Receptors (e.g., 5-HT1A) B->D Binds to E Other GPCRs B->E Binds to

Caption: this compound as a source of privileged structures.

References

Application Notes & Protocols: 4-Fluoronaphthalen-1-ol as a Versatile Intermediate for Azo Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Fluoronaphthalen-1-ol as a key intermediate in the synthesis of dyes and pigments. Azo dyes, characterized by the –N=N– functional group, represent a significant and versatile class of synthetic colorants used across numerous industries.[1][2] The introduction of a fluorine atom onto the naphthalene scaffold, as in this compound, can impart unique properties to the final dye molecule, including altered chromophoric characteristics, enhanced stability, and modified solubility. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind critical procedural choices, grounded in established chemical literature.

Introduction: The Significance of Fluorinated Naphthols in Dye Chemistry

Naphthol derivatives have long been staple coupling components in the synthesis of azo dyes, yielding a wide spectrum of colors from yellow and red to brown and blue. The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science for modulating electronic properties, metabolic stability, and lipophilicity. When applied to dye synthesis, a fluoro-substituent on the naphthol ring can influence the electron density of the aromatic system. This perturbation affects the energy of the π-π* electronic transitions, leading to shifts in the maximum absorption wavelength (λmax) and thus altering the perceived color of the dye. Furthermore, the high bond energy of the C-F bond can enhance the thermal and photochemical stability of the resulting pigment. This compound serves as an exemplary building block for creating novel dyes with potentially superior performance characteristics.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is paramount before commencing any synthetic work.

Properties of this compound
PropertyValueSource
CAS Number 315-53-7[3]
Molecular Formula C₁₀H₇FO[4]
Molecular Weight 162.16 g/mol [4]
Appearance Not Specified[4]
Boiling Point No Data Available[4]
Melting Point No Data Available[4]
Critical Safety & Handling Precautions
  • General Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., Viton®, nitrile), and safety goggles, is mandatory.[7][8]

  • Chemical Hazards :

    • Aromatic phenols and naphthols can cause skin and eye irritation.[9] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[8]

    • Concentrated acids (e.g., HCl) are corrosive and must be handled with extreme care.[10]

    • Aromatic amines, used as precursors for diazonium salts, are often toxic.

  • Reaction Hazards : Diazonium salts in their solid, dry state can be shock-sensitive and explosive. They must always be kept as a cold aqueous solution or slurry and should be used immediately after preparation without isolation.[10] Reactions should be conducted in an ice-water bath to control the exothermic nature of the diazotization process.[11]

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes is a classic two-step process.[1]

Step 1: Diazotization of a Primary Aromatic Amine

This reaction converts a primary aromatic amine into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[12] The reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[2][10] The resulting diazonium ion is a weak electrophile.

Diazotization Amine Aromatic Amine (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) Amine->Diazonium Diazotization Amine:e->Diazonium:w Reagents NaNO₂ + 2 HCl (0-5 °C) Water + 2 H₂O + NaCl

Caption: General workflow for the diazotization reaction.

Step 2: Electrophilic Aromatic Substitution (Azo Coupling)

The diazonium salt is then reacted with an electron-rich coupling component. This compound is an excellent coupling partner due to the activating, electron-donating nature of the hydroxyl (-OH) group. The coupling reaction is highly pH-dependent. It is typically carried out in a slightly alkaline solution, which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion, facilitating the electrophilic attack by the diazonium ion.[2][12]

Caption: Azo coupling of a diazonium salt with this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative red azo dye, 2-(4-chlorophenylazo)-4-fluoronaphthalen-1-ol , by coupling diazotized 4-chloroaniline with this compound. This procedure is adapted from established methods for similar azo dye syntheses.[2][10]

Materials & Reagents
  • 4-Chloroaniline (C₆H₆ClN)

  • This compound (C₁₀H₇FO)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Equipment
  • Magnetic stirrer with stir bar

  • 100 mL and 250 mL beakers or conical flasks

  • Pipettes or graduated cylinders

  • Ice-water bath

  • Thermometer

  • Büchner funnel and filter flask (for vacuum filtration)

  • Melting point apparatus

  • UV-Vis Spectrophotometer

Step-by-Step Procedure

Caption: Experimental workflow for azo dye synthesis.

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, add 1.28 g (0.01 mol) of 4-chloroaniline to 20 mL of deionized water.

  • While stirring, slowly add 2.5 mL of concentrated HCl. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cool the solution to 0–5 °C in an ice-water bath. Some of the salt may precipitate, which is normal.

  • In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution over 5-10 minutes. Causality : Adding the nitrite slowly is crucial to maintain the low temperature and control the exothermic reaction, preventing decomposition of the diazonium salt.[10] Keep the thermometer in the solution and ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear or slightly yellow solution is the diazonium salt, ready for immediate use.

Part B: Preparation of the Coupling Component Solution

  • In a 250 mL beaker, dissolve 1.62 g (0.01 mol) of this compound in 25 mL of a 1 M sodium hydroxide (NaOH) solution.

  • Stir until the naphthol is completely dissolved, then cool the solution in an ice-water bath to 0–5 °C. Causality : The alkaline conditions deprotonate the naphthol to the more reactive naphthoxide ion, which is a much stronger nucleophile for the coupling reaction.[2]

Part C: The Azo Coupling Reaction

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold this compound solution (from Part B).

  • A deeply colored precipitate should form almost immediately.

  • Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[10]

Part D: Isolation, Purification, and Characterization

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate on the filter paper with several portions of cold deionized water to remove any unreacted salts.

  • Purify the crude product by recrystallization from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

  • Weigh the final product and calculate the percentage yield.

  • Characterize the final product by measuring its melting point and recording its UV-Visible absorption spectrum in a suitable solvent (e.g., ethanol) to determine the λmax.

Expected Data & Troubleshooting

Representative Data
ParameterExpected Result
Product 2-(4-chlorophenylazo)-4-fluoronaphthalen-1-ol
Appearance Red to dark red crystalline solid
Yield 75-90% (Theoretical)
λmax ~480-520 nm (in Ethanol) (Estimated)
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Dye Formation Diazotization temperature was too high (>10 °C), causing the diazonium salt to decompose.Maintain strict temperature control (0–5 °C) during NaNO₂ addition. Prepare the diazonium salt and use it immediately.
Incorrect pH for coupling (too acidic).Ensure the coupling solution is sufficiently alkaline (pH > 8) to form the reactive naphthoxide ion.
Oily or Tarry Product Impure starting materials. Reaction temperature rose too high during coupling.Use pure, recrystallized starting materials. Add the diazonium salt solution slowly to the coupling solution with efficient stirring and cooling.
Product is Difficult to Filter Very fine, amorphous precipitate formed.Heat the reaction mixture gently after coupling is complete (e.g., to 50-60 °C) for a short period. This can "digest" the precipitate, leading to larger, more easily filterable particles.

Conclusion

This compound is a highly effective intermediate for the synthesis of novel azo dyes and pigments. The standard and reliable diazotization-coupling reaction sequence can be readily applied to this substrate. The presence of the fluorine atom provides a strategic handle for fine-tuning the colorimetric and stability properties of the final products, making it a valuable tool for researchers in materials science and dye chemistry. The protocols and principles outlined in this guide provide a solid foundation for the safe and successful synthesis and exploration of this promising class of colorants.

References

Application Notes and Protocols for the Detection and Quantification of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 4-Fluoronaphthalen-1-ol. Given the limited availability of methods validated specifically for this compound, this guide adapts established protocols for structurally similar compounds, such as 1-Fluoronaphthalene and other fluorinated aromatic compounds. The primary recommended technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its precision and wide applicability. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented for complementary analysis.

Analytical Techniques Overview

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity testing, metabolite identification, or environmental monitoring).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended technique for routine quantification. It offers high precision, and when coupled with a UV detector, it provides good sensitivity for aromatic compounds like this compound. A validated method for the closely related compound 1-Fluoronaphthalene can be adapted for this purpose.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis.[2] It is particularly useful for the identification of unknown compounds and for analyzing complex mixtures. Sample preparation for GC-MS may involve derivatization to improve the volatility of this compound.

  • Spectroscopic Techniques:

    • UV-Visible Spectroscopy: Can be used for preliminary analysis and quantification at higher concentrations. The naphthalene ring system is expected to show characteristic UV absorbance.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and purity assessment of the reference standard.

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used for identification purposes.

Quantitative Data Summary

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Mean Recovery (%)
1-Aminonaphthalene0.075 - 5.0000.999890 - 110
1-Nitronaphthalene0.150 - 5.0000.999890 - 110
Naphthalene0.3125 - 5.0000.999790 - 110
2-Fluoronaphthalene0.3125 - 5.0000.999790 - 110

Experimental Protocols

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a validated method for 1-Fluoronaphthalene.[1]

3.1.1. Principle

The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer, methanol, and acetonitrile. The analyte is detected by a UV detector at an appropriate wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

3.1.2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

3.1.3. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • UV or Photodiode Array (PDA) detector

  • Symmetry C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent

  • Chromatography data acquisition and processing software

3.1.4. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.01 M KH₂PO₄ buffer by dissolving 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 ± 0.1 with orthophosphoric acid. Mix the buffer with methanol and acetonitrile in the ratio of 35:52:13 (v/v/v). Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Mix methanol and acetonitrile in the ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

3.1.5. Chromatographic Conditions

  • Column: Symmetry C18 (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: 230 nm (or the wavelength of maximum absorbance for this compound)

  • Gradient Program: A gradient elution may be necessary to separate impurities. A suggested starting point is a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes, followed by a re-equilibration step.

3.1.6. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., biological fluids): A sample clean-up step such as solid-phase extraction (SPE) may be required.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analyte with a small volume of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3.1.7. Data Analysis

Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

3.2.1. Principle

The sample is extracted and may be derivatized to increase the volatility and thermal stability of this compound. The derivatized sample is injected into the GC-MS system, where it is vaporized and separated on a capillary column. The separated components are then ionized and detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

3.2.2. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., dichloromethane, ethyl acetate) (GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., a structurally similar compound not present in the sample)

3.2.3. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector (Electron Ionization source)

  • Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • GC-MS data system

3.2.4. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

  • Dry the extract over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume under a stream of nitrogen.

  • Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and an internal standard.

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.

  • Cool to room temperature before injection.

3.2.5. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (select characteristic ions of the derivatized analyte).

3.2.6. Data Analysis

For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from this calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Solid/Liquid) Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of this compound using RP-HPLC.

GCMS_Workflow Sample Biological/Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis Quant_Qual Quantification & Identification Data_Analysis->Quant_Qual

Caption: General workflow for GC-MS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthetic yield of 4-Fluoronaphthalen-1-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method for the synthesis of this compound is a multi-step process beginning with the commercially available 4-amino-1-naphthol. This route involves the protection of the hydroxyl group, followed by a Balz-Schiemann reaction to introduce the fluorine atom, and subsequent deprotection to yield the final product. The hydroxyl group is typically protected as an acetate or a methyl ether to prevent side reactions during the diazotization step of the Balz-Schiemann reaction.

Q2: Why is protection of the hydroxyl group necessary?

A2: The hydroxyl group of 4-amino-1-naphthol is nucleophilic and can react with the reagents used in the diazotization process (nitrous acid). This can lead to the formation of unwanted byproducts and a lower yield of the desired diazonium salt. Protecting the hydroxyl group as an ester (e.g., acetate) or an ether (e.g., methyl ether) masks its reactivity, allowing the diazotization and subsequent fluorination to proceed more cleanly on the amino group.

Q3: What are the key challenges in the Balz-Schiemann reaction for this synthesis?

A3: The main challenges include ensuring the complete formation and stability of the diazonium tetrafluoroborate salt and optimizing its thermal decomposition. Diazonium salts can be unstable and may decompose prematurely, leading to side reactions.[1] The thermal decomposition step requires careful temperature control to maximize the yield of the fluorinated product while minimizing the formation of tarry byproducts.[2] The choice of solvent can also significantly impact the efficiency of the decomposition.[3]

Q4: What are the expected yields for the synthesis of this compound?

A4: The overall yield can vary depending on the chosen protecting group and the optimization of each reaction step. While specific yields for the complete synthesis of this compound are not widely reported, yields for individual steps in similar syntheses can provide an estimate. For instance, the Balz-Schiemann reaction on various aromatic amines can have yields ranging from moderate to good, often in the 60-80% range under optimized conditions. The protection and deprotection steps are also typically high-yielding. A well-optimized process could potentially achieve an overall yield of 50-70%.

Q5: What are the primary side products to be aware of?

A5: During the diazotization step, incomplete reaction or side reactions of the diazonium salt can lead to the formation of azo compounds.[2] The thermal decomposition of the diazonium salt can sometimes result in the formation of phenols (if water is present) or other substitution products depending on the reaction conditions. Incomplete deprotection in the final step will result in the presence of the protected this compound derivative in the final product.

Troubleshooting Guides

Route 1: Acetate Protection Strategy

This route involves the acetylation of the hydroxyl group of 4-amino-1-naphthol, followed by the Balz-Schiemann reaction and subsequent hydrolysis of the acetate group.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-amino-1-acetoxynaphthalene (Protection Step) Incomplete acetylation. Hydrolysis of the product during workup.- Ensure an excess of acetic anhydride is used (e.g., 1.5-2.0 equivalents).- Perform the reaction under anhydrous conditions.- Use a mild base like pyridine or triethylamine to catalyze the reaction and neutralize the acetic acid byproduct.- During workup, use a saturated sodium bicarbonate solution to neutralize any remaining acid and minimize product hydrolysis.
Low yield of diazonium salt (Diazotization Step) Diazonium salt is unstable and decomposes. Incomplete diazotization.- Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.[1]- Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.[1]- Ensure sufficient excess of a strong acid (e.g., HCl or HBF₄) is present.
Formation of a dark-colored precipitate during diazotization Azo coupling between the diazonium salt and unreacted 4-amino-1-acetoxynaphthalene.- Ensure a sufficient excess of acid is used to fully protonate the starting amine, preventing it from acting as a coupling partner.[1]- Maintain a low reaction temperature (0-5 °C).
Low yield of 4-fluoro-1-acetoxynaphthalene (Fluorination Step) Incomplete thermal decomposition. Formation of side products.- Optimize the decomposition temperature. Start with gentle heating and gradually increase the temperature until nitrogen evolution is steady.- Perform the decomposition in a non-polar, high-boiling solvent to improve the yield.[3]- Ensure the diazonium salt is thoroughly dry before decomposition.
Incomplete hydrolysis of the acetate group (Deprotection Step) Insufficient reaction time or acid concentration.- Increase the reaction time or the concentration of the acid (e.g., HCl).- Monitor the reaction progress by Thin Layer Chromatography (TLC).
Route 2: Methoxy Protection Strategy

This route involves the methylation of the hydroxyl group, followed by the Balz-Schiemann reaction and subsequent demethylation.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-amino-1-methoxynaphthalene (Protection Step) Incomplete methylation.- Use a stronger methylating agent (e.g., dimethyl sulfate) if methyl iodide gives low yields.- Ensure a strong enough base (e.g., NaH or K₂CO₃) is used to fully deprotonate the hydroxyl group.
Low yield of diazonium salt (Diazotization Step) (See troubleshooting for Route 1)(See troubleshooting for Route 1)
Low yield of 4-fluoro-1-methoxynaphthalene (Fluorination Step) (See troubleshooting for Route 1)(See troubleshooting for Route 1)
Low yield of this compound (Deprotection Step) Incomplete demethylation. Degradation of the product under harsh conditions.- Use a sufficient excess of the demethylating agent (e.g., BBr₃).- Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[4]- Carefully quench the reaction with methanol or water at low temperature.[4]
Formation of multiple products during demethylation Cleavage of other bonds or rearrangement.- Use a more selective demethylating agent if possible.- Optimize the reaction temperature and time to favor the desired reaction.

Experimental Protocols

Route 1: Acetate Protection Strategy

Step 1: Synthesis of 4-Amino-1-acetoxynaphthalene (Protection)

  • In a round-bottom flask, suspend 4-amino-1-naphthol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value
Reactants 4-amino-1-naphthol, Acetic Anhydride, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%

Step 2: Synthesis of 4-Fluoro-1-acetoxynaphthalene (Balz-Schiemann Reaction)

  • Dissolve 4-amino-1-acetoxynaphthalene (1.0 eq) in a solution of fluoroboric acid (HBF₄, 48% in water, ~3.0 eq).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.

  • Thoroughly dry the salt under vacuum.

  • Thermally decompose the dry diazonium salt by heating it gently in a flask until nitrogen evolution ceases. The decomposition can also be carried out in a high-boiling inert solvent.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Reactants 4-amino-1-acetoxynaphthalene, HBF₄, NaNO₂
Temperature (Diazotization) 0-5 °C
Temperature (Decomposition) 100-150 °C (neat) or solvent reflux
Reaction Time 1-2 hours (diazotization), 1-3 hours (decomposition)
Typical Yield 60-80%

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve 4-fluoro-1-acetoxynaphthalene (1.0 eq) in a mixture of methanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Value
Reactants 4-fluoro-1-acetoxynaphthalene, HCl
Solvent Methanol/Water
Temperature Reflux
Reaction Time 2-6 hours
Typical Yield >90%
Route 2: Methoxy Protection Strategy

Step 1: Synthesis of 4-Amino-1-methoxynaphthalene (Protection)

  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF), add a solution of 4-amino-1-naphthol (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Value
Reactants 4-amino-1-naphthol, NaH, CH₃I
Solvent Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 80-90%

Step 2: Synthesis of 4-Fluoro-1-methoxynaphthalene (Balz-Schiemann Reaction)

Follow the procedure outlined in Route 1, Step 2, using 4-amino-1-methoxynaphthalene as the starting material.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve 4-fluoro-1-methoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.2-1.5 eq) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C for 2-4 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.

  • Extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Value
Reactants 4-fluoro-1-methoxynaphthalene, BBr₃
Solvent Dichloromethane (DCM)
Temperature -78 °C to 0 °C
Reaction Time 3-5 hours
Typical Yield 70-85%

Visualizations

Synthesis_Workflow cluster_acetate Route 1: Acetate Protection cluster_methoxy Route 2: Methoxy Protection start_A 4-Amino-1-naphthol step1_A Acetylation (Ac₂O, Et₃N) start_A->step1_A intermediate_A 4-Amino-1-acetoxynaphthalene step1_A->intermediate_A step2_A Balz-Schiemann (HBF₄, NaNO₂; Heat) intermediate_A->step2_A intermediate2_A 4-Fluoro-1-acetoxynaphthalene step2_A->intermediate2_A step3_A Hydrolysis (HCl, H₂O) intermediate2_A->step3_A end_A This compound step3_A->end_A start_B 4-Amino-1-naphthol step1_B Methylation (NaH, CH₃I) start_B->step1_B intermediate_B 4-Amino-1-methoxynaphthalene step1_B->intermediate_B step2_B Balz-Schiemann (HBF₄, NaNO₂; Heat) intermediate_B->step2_B intermediate2_B 4-Fluoro-1-methoxynaphthalene step2_B->intermediate2_B step3_B Demethylation (BBr₃) intermediate2_B->step3_B end_B This compound step3_B->end_B

Caption: Synthetic routes to this compound.

Troubleshooting_Diazotization start Low Yield in Diazotization cause1 Temperature Too High (> 5°C) start->cause1 cause2 Insufficient Acid start->cause2 cause3 Slow/Incomplete NaNO₂ Addition start->cause3 cause4 Decomposition of Diazonium Salt start->cause4 solution1 Use Ice-Salt Bath Maintain 0-5 °C cause1->solution1 solution2 Ensure Excess Strong Acid (e.g., HBF₄) cause2->solution2 solution3 Add NaNO₂ Solution Slowly and Dropwise cause3->solution3 solution4 Use Freshly Prepared Reagents Proceed to Next Step Promptly cause4->solution4

Caption: Troubleshooting low yield in diazotization.

References

Technical Support Center: Purification of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Fluoronaphthalen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route, which typically involves the diazotization of 4-fluoro-1-naphthylamine followed by hydrolysis. Potential impurities include:

  • Isomeric Byproducts: Other isomers of fluoronaphthalenol may form in small quantities depending on the regioselectivity of the synthesis.

  • Starting Materials: Unreacted 4-fluoro-1-naphthylamine.

  • Side-Reaction Products: Byproducts from the diazotization reaction.

  • Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.

Q2: My purified this compound is discolored (e.g., pink, brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the oxidation of the phenolic hydroxyl group. Trace amounts of metallic impurities can catalyze this process. To decolorize your sample, you can try recrystallization with the addition of a small amount of activated charcoal.

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is 115 °C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q4: What is the expected pKa of this compound?

Troubleshooting Guide

Issue 1: Low Purity After Initial Extraction

Question: After an aqueous workup of my reaction mixture, the crude this compound has a low purity. How can I improve this?

Answer:

  • pH Adjustment: this compound is a phenolic compound and will be deprotonated to its corresponding phenoxide salt in a basic aqueous solution (pH > 10). You can use this property to perform an acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Extract the organic layer with an aqueous sodium hydroxide solution (e.g., 1-2 M). Your product will move into the aqueous layer as the sodium salt.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the purified this compound.

    • Extract the precipitated product back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Issue 2: Difficulty with Recrystallization

Question: I am having trouble finding a suitable solvent for the recrystallization of this compound. It either doesn't dissolve or it oils out upon cooling. What should I do?

Answer:

  • Solvent Selection: The key is to find a solvent or solvent system where this compound is soluble when hot but sparingly soluble when cold.

    • Single Solvents: Try moderately polar solvents. Given its structure, good starting points are toluene, ethanol, or isopropyl acetate.

    • Solvent Systems: A two-solvent system is often effective. Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble, like hexanes or heptane) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.

  • Oiling Out: This happens when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.

    • Solution: Use a lower boiling point solvent system. Ensure a slow cooling rate to promote crystal growth over precipitation. Seeding the solution with a small crystal of pure product can also help induce crystallization.

Issue 3: Poor Separation in Column Chromatography

Question: I am unable to separate this compound from a closely eluting impurity using silica gel column chromatography. What can I try?

Answer:

  • Optimize the Mobile Phase:

    • Solvent Polarity: this compound is a polar compound. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If your compound is eluting too quickly, decrease the proportion of the polar solvent. If it's not moving, gradually increase the polarity.

    • Tailing/Streaking: Phenolic compounds can sometimes tail on silica gel due to interactions with acidic silanol groups. Adding a small amount of a modifier to your eluent can improve peak shape. For example, adding 0.1-1% acetic acid can help to protonate the compound and reduce tailing.

  • Change the Stationary Phase:

    • If optimizing the mobile phase doesn't work, consider a different stationary phase. For polar compounds, alumina (neutral or basic) can sometimes provide better separation than silica gel.

Data Presentation

Purification MethodTypical Purity AchievedCommon Solvents/Mobile PhasesKey Considerations
Recrystallization >98%Toluene, Ethanol/Water, Dichloromethane/HexanesSlow cooling is crucial to obtain well-formed crystals and avoid trapping impurities.
Column Chromatography >99%Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 gradient)Tailing can be an issue; consider adding a small amount of acetic acid to the eluent.
Acid-Base Extraction Variable (used for initial cleanup)Organic: Ethyl Acetate, Diethyl Ether; Aqueous: 1M NaOH, 1M HClEfficient for removing non-acidic or strongly acidic/basic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., toluene) to just dissolve the solid. Use a stir bar and a hot plate for efficient dissolution.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes/ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization

Purification_Troubleshooting_Workflow start Crude this compound extraction Perform Acid-Base Extraction start->extraction purity_check1 Check Purity (TLC, NMR) extraction->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 95% pure_product Pure Product purity_check1->pure_product Purity > 95% purity_check2 Check Purity & Melting Point recrystallization->purity_check2 column_chromatography Column Chromatography purity_check2->column_chromatography Minor Impurities Remain purity_check2->pure_product Pure & Sharp MP troubleshoot_recryst Troubleshoot Recrystallization: - Different solvent system - Slow cooling - Seeding purity_check2->troubleshoot_recryst Impure or Oiled Out purity_check3 Check Purity (TLC, NMR, HPLC) column_chromatography->purity_check3 purity_check3->pure_product Pure troubleshoot_column Troubleshoot Column: - Adjust mobile phase polarity - Add modifier (e.g., acetic acid) - Change stationary phase purity_check3->troubleshoot_column Poor Separation troubleshoot_recryst->recrystallization troubleshoot_column->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

identification of side products in 4-Fluoronaphthalen-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoronaphthalen-1-ol. The information is designed to help identify and mitigate the formation of common side products in various chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Buchwald-Hartwig Amination

  • Q1: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing a significant amount of a byproduct with a mass corresponding to naphthalene-1-ol. What is this side product and how can I minimize it?

    A1: The observed byproduct is likely the result of hydrodefluorination, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs when the fluoro group is replaced by a hydrogen atom.

    Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over the competing hydrodefluorination pathway. Consider screening ligands such as XPhos, SPhos, or BrettPhos.

    • Base Selection: The nature and strength of the base can influence the reaction outcome. Weaker bases like cesium carbonate or potassium phosphate may be less prone to promoting hydrodefluorination compared to strong bases like sodium tert-butoxide.

    • Reaction Temperature: Lowering the reaction temperature may help to suppress the hydrodefluorination side reaction.

    • Solvent: Ensure the use of anhydrous and deoxygenated solvents, as water and oxygen can contribute to catalyst decomposition and side reactions.

    Table 1: Potential Side Products in Buchwald-Hartwig Amination of this compound

Side Product NameChemical StructureCommon Analytical Signature (MS)Mitigation Strategy
Naphthalene-1-olC₁₀H₈OM⁺ = 144.06Optimize ligand, base, and temperature.
Bis(4-hydroxynaphthalen-1-yl)amineC₂₀H₁₅NO₂M⁺ = 301.11Use a stoichiometric excess of the primary amine.

2. Suzuki-Miyaura Cross-Coupling

  • Q2: In my Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid, I am seeing a significant amount of a homocoupled product of my boronic acid and unreacted starting material. How can I improve the yield of my desired cross-coupled product?

    A2: The formation of a homocoupled boronic acid product (Ar-Ar) and the presence of unreacted this compound suggest issues with the catalytic cycle, potentially related to the transmetalation step or catalyst deactivation. Protodeboronation (replacement of the boronic acid group with hydrogen) can also be a competing side reaction.

    Troubleshooting Steps:

    • Base and Solvent: The choice of base and the presence of water are crucial. Anhydrous conditions with a suitable base like potassium phosphate or cesium fluoride can be effective. The addition of a controlled amount of water can sometimes be beneficial, but excess water can lead to protodeboronation.

    • Catalyst and Ligand: Ensure the palladium catalyst and ligand are of high quality and are handled under an inert atmosphere. Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., SPhos, XPhos) are commonly used.

    • Reaction Conditions: Optimize the reaction temperature and time. Incomplete reactions may benefit from longer reaction times or slightly elevated temperatures, but be mindful of potential decomposition.

    • Purity of Reagents: Ensure the boronic acid is pure and free from boronic anhydride, which can be less reactive.

    Table 2: Potential Side Products in Suzuki-Miyaura Coupling of this compound

Side Product NameChemical StructureCommon Analytical Signature (MS)Mitigation Strategy
Biphenyl (from Phenylboronic acid)C₁₂H₁₀M⁺ = 154.08Optimize base, solvent, and catalyst system.
Naphthalene-1-olC₁₀H₈OM⁺ = 144.06Ensure efficient transmetalation; use fresh catalyst.

3. Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

  • Q3: I am performing a nitration reaction on this compound and obtaining a mixture of isomers. How can I control the regioselectivity of this reaction?

    A3: The hydroxyl (-OH) and fluoro (-F) groups on the naphthalene ring are both ortho-, para-directing activators for electrophilic aromatic substitution. However, their directing effects can lead to a mixture of constitutional isomers. The final product distribution is influenced by both electronic and steric factors.

    Troubleshooting Steps:

    • Steric Hindrance: The bulky nature of the electrophile and the steric environment around the potential substitution sites will influence the product ratio. Using a bulkier nitrating agent or halogenating agent might favor substitution at the less sterically hindered positions.

    • Reaction Temperature: Temperature can affect the selectivity of the reaction. Lower temperatures generally favor the thermodynamically more stable product, which is often the para-substituted isomer due to reduced steric hindrance.

    • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the isomer distribution.

    Table 3: Potential Isomeric Products in Electrophilic Substitution of this compound

ReactionPotential IsomerSubstitution PositionExpected Major/Minor
Nitration4-Fluoro-2-nitronaphthalen-1-olC2Major (kinetically favored)
4-Fluoro-5-nitronaphthalen-1-olC5Minor
4-Fluoro-7-nitronaphthalen-1-olC7Minor
Bromination4-Fluoro-2-bromonaphthalen-1-olC2Major
4-Fluoro-5-bromonaphthalen-1-olC5Minor

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Deoxygenate the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add water and an organic solvent for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents This compound This compound Desired Product Desired Product This compound->Desired Product Main Reaction Pathway Hydrodefluorination Product Hydrodefluorination Product This compound->Hydrodefluorination Product Side Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Desired Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Desired Product Pd(0) Catalyst->Hydrodefluorination Product Base Base Base->Desired Product

Caption: Buchwald-Hartwig amination of this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Cross-Coupled Product Cross-Coupled Product This compound->Cross-Coupled Product Main Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Cross-Coupled Product Homocoupled Product Homocoupled Product Arylboronic Acid->Homocoupled Product Side Reaction Protodeboronation Product Protodeboronation Product Arylboronic Acid->Protodeboronation Product Side Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Cross-Coupled Product Base Base Base->Cross-Coupled Product

Caption: Suzuki-Miyaura coupling of this compound.

Electrophilic_Substitution cluster_reactants Reactants This compound This compound Ortho-Substituted Product Ortho-Substituted Product This compound->Ortho-Substituted Product Major Pathway Para-Substituted Product Para-Substituted Product This compound->Para-Substituted Product Minor Pathway Other Isomers Other Isomers This compound->Other Isomers Side Products Electrophile (E+) Electrophile (E+) Electrophile (E+)->Ortho-Substituted Product Electrophile (E+)->Para-Substituted Product Electrophile (E+)->Other Isomers

Caption: Electrophilic substitution of this compound.

References

Technical Support Center: Optimization of 4-Fluoronaphthalen-1-ol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 4-Fluoronaphthalen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies for this compound involve modification of the phenolic hydroxyl group. These include:

  • O-Alkylation (Williamson Ether Synthesis): This reaction introduces an alkyl group to the oxygen atom, forming an ether. It is a versatile method for synthesizing a wide range of derivatives.

  • Esterification: This process involves reacting the hydroxyl group with a carboxylic acid or its derivative to form an ester. This is often done to introduce acyl groups.

  • Silylation: This reaction replaces the acidic proton of the hydroxyl group with a silyl group (e.g., trimethylsilyl), which can serve as a protecting group or improve volatility for gas chromatography analysis.

Q2: How does the fluorine atom on the naphthalene ring affect derivatization reactions?

A2: The fluorine atom is an electron-withdrawing group. Its presence can increase the acidity of the phenolic proton, potentially making deprotonation easier in O-alkylation reactions. However, its electronic effects on the reactivity of the aromatic ring in reactions like Suzuki-Miyaura coupling should be considered, as it can influence the electron density of the coupling site.

Q3: What are the key parameters to consider for optimizing the Williamson Ether Synthesis of this compound?

A3: Key parameters for optimizing the Williamson ether synthesis include the choice of base, solvent, temperature, and the nature of the alkylating agent. A strong base is required to deprotonate the phenol, and aprotic polar solvents like DMF or acetonitrile are often effective. The reaction temperature can influence the reaction rate and the formation of byproducts. Primary alkyl halides are the best electrophiles to avoid elimination side reactions.[1]

Q4: When is it necessary to use a protecting group for the hydroxyl function of this compound?

A4: A protecting group for the hydroxyl function is necessary when performing reactions on other parts of the molecule that are sensitive to the acidic phenolic proton or when the hydroxyl group would interfere with the desired reaction. For example, if you intend to perform a Suzuki-Miyaura coupling on a bromo-substituted derivative of this compound, the hydroxyl group should be protected to prevent it from interfering with the palladium catalyst.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low Yield in Williamson Ether Synthesis (O-Alkylation)

Possible Causes & Solutions:

Cause Troubleshooting Step
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the this compound. Consider using a stronger base such as sodium hydride (NaH) instead of weaker bases like potassium carbonate (K₂CO₃). Ensure the base is fresh and has been stored under anhydrous conditions.
Competing Elimination Reaction If using a secondary or tertiary alkyl halide as the electrophile, elimination (E2) can be a major side reaction.[1] Whenever possible, use a primary alkyl halide. If a secondary alkyl halide is necessary, try using a less hindered base and lower reaction temperatures.
Hydrolysis of the Alkylating Agent The presence of water in the reaction mixture can lead to the hydrolysis of the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Reactivity of the Alkylating Agent Alkyl chlorides are less reactive than bromides and iodides. If the reaction is sluggish, consider switching to the corresponding alkyl bromide or iodide.
Solvent Effects The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.
Issue 2: Incomplete Esterification Reaction

Possible Causes & Solutions:

Cause Troubleshooting Step
Equilibrium Limitation Fischer-Speier esterification is a reversible reaction.[2] To drive the equilibrium towards the product, use a large excess of the alcohol or remove water as it forms, for example, by using a Dean-Stark apparatus.[2]
Insufficient Catalyst Activity The acid catalyst may not be strong enough or may be present in too low a concentration. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] Ensure the catalyst is not deactivated.
Steric Hindrance If either the this compound or the carboxylic acid is sterically hindered, the reaction rate may be slow. Consider using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under milder conditions.
Low Reaction Temperature Esterification reactions often require heating to proceed at a reasonable rate. Ensure the reaction is being conducted at an appropriate temperature, typically at the reflux temperature of the alcohol being used.

Data Presentation

Table 1: Optimization of Williamson Ether Synthesis for Naphthol Derivatives

The following data is for the O-alkylation of 2-naphthol, a structurally similar compound to this compound, and can be used as a starting point for optimization.

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1n-Butyl bromideNaOHEthanolReflux2~85[3]
2Benzyl bromideK₂CO₃DMF80475-82[4]
3Methyl iodideNaOHMethanolReflux3High (not specified)[5]
4Ethyl bromideNaHTHFRT12High (not specified)[1]
Table 2: Optimization of Fischer Esterification for Carboxylic Acids with Alcohols

The following data represents general conditions for Fischer esterification and can be adapted for the reaction of this compound with a carboxylic acid.

EntryCarboxylic AcidAlcoholCatalystConditionsYield (%)
1Acetic AcidEthanolH₂SO₄Reflux, large excess of ethanol97[2]
2Benzoic AcidMethanolH₂SO₄Reflux, 4h~70
3Adipic AcidEthanolH₂SO₄Reflux78-83
4Salicylic AcidMethanolH₂SO₄RefluxHigh (not specified)[6]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound

This protocol describes a general method for the O-alkylation of this compound using an alkyl halide.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_phenol This compound deprotonation Deprotonation (Formation of Alkoxide) start_phenol->deprotonation start_base Base (e.g., NaH) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->deprotonation alkylation Addition of Alkyl Halide (R-X) Nucleophilic Substitution (SN2) deprotonation->alkylation Alkoxide Intermediate quench Quench Reaction alkylation->quench extract Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify product 4-Fluoronaphthyl Ether purify->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous diethyl ether or other extraction solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF (or another suitable solvent) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium salt.

  • Slowly add the alkyl halide (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoronaphthyl ether.

Protocol 2: General Procedure for Fischer Esterification of this compound

This protocol outlines a general method for the esterification of this compound with a carboxylic acid.

Workflow Diagram:

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_phenol This compound reflux Reflux with Water Removal (e.g., Dean-Stark) start_phenol->reflux start_acid Carboxylic Acid (R-COOH) start_acid->reflux start_catalyst Acid Catalyst (e.g., H₂SO₄) start_catalyst->reflux start_solvent Excess Alcohol (R'-OH) or Inert Solvent (e.g., Toluene) start_solvent->reflux neutralize Neutralization reflux->neutralize extract Extraction neutralize->extract purify Purification (e.g., Column Chromatography) extract->purify product 4-Fluoronaphthyl Ester purify->product

Caption: Workflow for the Fischer Esterification of this compound.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Excess of the corresponding alcohol (if used as solvent) or an inert solvent like toluene

  • Dean-Stark apparatus (if using an inert solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an inert solvent), add this compound (1.0 eq) and the carboxylic acid (1.2 eq).

  • Add a large excess of the alcohol (e.g., 10-20 eq) to serve as the solvent, or add an inert solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. If using a Dean-Stark trap, monitor the collection of water. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure. If toluene was used, dilute the mixture with ethyl acetate.

  • Carefully neutralize the remaining acid by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoronaphthyl ester.

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic cluster_alkylation O-Alkylation Issues cluster_esterification Esterification Issues cluster_solutions_alkylation Solutions cluster_solutions_esterification Solutions start Low Product Yield incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation elimination Elimination Side Reaction? start->elimination hydrolysis Reagent Hydrolysis? start->hydrolysis equilibrium Equilibrium Limitation? start->equilibrium catalyst_issue Catalyst Inactive? start->catalyst_issue steric_hindrance Steric Hindrance? start->steric_hindrance stronger_base Use Stronger Base (NaH) incomplete_deprotonation->stronger_base If yes primary_halide Use Primary Alkyl Halide elimination->primary_halide If yes anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous If yes remove_water Remove Water (Dean-Stark) equilibrium->remove_water If yes check_catalyst Check/Increase Catalyst catalyst_issue->check_catalyst If yes coupling_agent Use Coupling Agent (DCC/DMAP) steric_hindrance->coupling_agent If yes

Caption: Troubleshooting logic for low yield in derivatization reactions of this compound.

References

stability and degradation pathways of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability and degradation data for 4-Fluoronaphthalen-1-ol is limited in publicly available literature. The information provided herein is compiled from studies on analogous compounds, including 1-naphthol, fluorophenols, and other substituted naphthalenes. Researchers should use this guide as a starting point and validate these findings for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Solid this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1][2] Based on its analog 1-naphthol, it is sensitive to air and light.[1][2][3] For solutions, it is recommended to use amber vials and store them at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors are exposure to light (photodegradation), high pH (alkaline conditions), and the presence of oxidizing agents.[4][5][6][7][8][9][10] Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by light and alkaline pH.[4][6][8][9][10]

Q3: Is this compound stable across a wide pH range?

A3: Phenolic compounds often exhibit pH-dependent stability.[4][6][8][9][10] While many are relatively stable in acidic to neutral conditions, they can be unstable at high pH.[4][6][8][9][10] Alkaline conditions can lead to the formation of phenoxide ions, which are more susceptible to oxidation. It is crucial to determine the optimal pH for your specific application and buffer system.

Q4: I've observed a color change in my this compound solution. What does this indicate?

A4: A color change, often to a yellowish or brownish hue, typically indicates degradation.[7] This is a common observation for phenolic compounds, including 1-naphthol, which darkens upon exposure to air or light.[2][3] The color change is likely due to the formation of oxidation products, such as quinones.

Q5: What are the likely degradation products of this compound?

A5: Based on analogous compounds, degradation is likely to proceed via oxidation of the naphthalene ring. Potential degradation products could include fluorinated naphthoquinones and products of ring cleavage.[5] Photodegradation may involve defluorination or the formation of other photoproducts.[11]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of stock solution 1. Prepare fresh stock solutions of this compound in a suitable solvent. 2. Store aliquots in amber vials at -20°C or below to minimize freeze-thaw cycles and light exposure. 3. Before use, visually inspect the solution for any color change or precipitation.[7] 4. Run a purity check of the stock solution using HPLC.
Instability in assay buffer 1. Evaluate the stability of this compound in your assay buffer over the time course of the experiment. 2. Monitor for degradation by taking samples at different time points and analyzing them by HPLC. 3. If instability is observed, consider adjusting the pH of the buffer (if compatible with your assay) or adding antioxidants.
Photodegradation during experiment 1. Minimize exposure of the compound and experimental setup to ambient light. 2. Use amber or foil-wrapped labware. 3. If possible, perform experiments under low-light conditions.

Issue 2: Appearance of unknown peaks in chromatography.

Possible Cause Troubleshooting Step
On-column degradation 1. Vary the mobile phase pH and organic solvent to assess their impact on the appearance of the unknown peaks. 2. Use a shorter analysis time or a lower column temperature.
Sample degradation post-preparation 1. Analyze samples immediately after preparation. 2. If immediate analysis is not possible, store prepared samples in an autosampler cooled to a low temperature (e.g., 4°C). 3. Check for stability in the sample solvent.
Formation of degradation products 1. Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks.[12][13][14][15] 2. Use LC-MS to obtain the mass of the unknown peaks to help in their identification.[11][16][17][18]

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution After 24 Hours. (This data is illustrative and based on the general behavior of phenolic compounds.[4][6][8][9][10] Actual stability should be experimentally determined.)

pHTemperatureAtmosphereLight ConditionExpected Purity (%)Observations
3.025°CAirDark>99%Likely stable
5.025°CAirDark>98%Minor degradation possible
7.025°CAirDark95-98%Moderate degradation possible
9.025°CAirDark<90%Significant degradation expected
7.025°CAirAmbient Light<95%Photodegradation likely
7.04°CAirDark>98%Improved stability at lower temp.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14][15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.

  • Thermal Degradation: Expose the solid compound to 105°C in a dry oven for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (UV and visible light) for a defined period (e.g., 1.2 million lux hours).[7] A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., the λmax of this compound).

  • Injection Volume: 10 µL.

Mandatory Visualization

cluster_main Hypothesized Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Start This compound Oxidation_Product Fluorinated Naphthoquinone Start->Oxidation_Product Oxidizing agents (e.g., H₂O₂), Air Defluorination 1-Naphthol + F- Start->Defluorination UV/Visible Light Dimerization Dimerization Products Start->Dimerization UV/Visible Light Ring_Cleavage Ring Cleavage Products Oxidation_Product->Ring_Cleavage Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Define Define Stress Conditions (pH, Temp, Light, Oxidant) Prepare Prepare Samples and Controls Define->Prepare Expose Expose Samples to Stress Prepare->Expose Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Expose->Analyze Identify Identify Degradants (e.g., LC-MS, NMR) Analyze->Identify Quantify Quantify Degradation and Assess Mass Balance Identify->Quantify Report Report Findings and Propose Pathways Quantify->Report

Caption: General experimental workflow for stability assessment.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed? Check_Storage Review Storage Conditions? Start->Check_Storage Yes Check_Handling Review Handling Procedures? Check_Storage->Check_Handling OK Optimize Optimize Conditions & Re-analyze Check_Storage->Optimize Issue Found Check_Matrix Instability in Matrix/Solvent? Check_Handling->Check_Matrix OK Check_Handling->Optimize Issue Found Forced_Deg Perform Forced Degradation Study Check_Matrix->Forced_Deg OK Check_Matrix->Optimize Issue Found Forced_Deg->Optimize End Problem Resolved Optimize->End

Caption: Troubleshooting logic for unexpected degradation.

References

troubleshooting fluorescence quenching with 4-Fluoronaphthalen-1-ol probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Fluoronaphthalen-1-ol as a fluorescent probe. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected excitation and emission wavelengths for this compound?

A1: While the precise excitation and emission maxima for this compound may vary depending on the solvent and local environment, naphthalene derivatives typically excite in the UV range, around 300-350 nm, with emission occurring in the violet-blue to green region of the spectrum, generally between 350-500 nm. It is crucial to experimentally determine the optimal wavelengths for your specific conditions.

Q2: My fluorescence signal with this compound is very weak or non-existent. What are the common causes?

A2: Several factors can lead to a weak or absent fluorescence signal. The most common culprits include:

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set to the optimal values for this compound in your specific solvent.

  • Low Probe Concentration: The concentration of your probe may be below the detection limit of the instrument.

  • Fluorescence Quenching: The presence of quenching agents in your sample can significantly reduce the fluorescence intensity.

  • Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible degradation of the fluorophore.[1][2][3][4][5]

  • Solvent Effects: The polarity and pH of the solvent can dramatically impact the fluorescence quantum yield of naphthalene-based probes.[1]

Q3: Why is my fluorescence signal decreasing over time during the measurement?

A3: A continuous decrease in fluorescence intensity during measurement is a classic sign of photobleaching.[1][2][3][4][5] This is the light-induced chemical destruction of the fluorophore. To mitigate this, you can:

  • Reduce the intensity of the excitation light source.

  • Minimize the duration of exposure to the excitation light by using shutters.

  • Use a fresh sample for each measurement if possible.

Q4: What is fluorescence quenching and what are the common types?

A4: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[6] The primary types of quenching are:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

  • Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule in close proximity.

Q5: What are some common quenchers for naphthalene-based probes like this compound?

A5: Naphthalene derivatives can be quenched by a variety of substances, including:

  • Dissolved Molecular Oxygen: A well-known collisional quencher.

  • Heavy Atoms and Halide Ions: Ions such as iodide and bromide can enhance intersystem crossing, leading to quenching.

  • Electron-Rich or Electron-Poor Molecules: Compounds that can engage in photoinduced electron transfer with the excited naphthalene ring.

  • Transition Metal Ions: Many transition metals can act as efficient quenchers.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

Is the fluorometer set up correctly?

  • Action: Verify the excitation and emission wavelengths. Perform a scan to determine the optimal settings for this compound in your experimental buffer. Check that the detector gain is set appropriately.

Is the probe concentration adequate?

  • Action: Prepare a fresh dilution of your probe and measure its absorbance to confirm the concentration. If the concentration is too low, the signal may be below the instrument's detection limit.

Could the solvent be the issue?

  • Action: The fluorescence of naphthalene derivatives is highly sensitive to solvent polarity. In highly polar or protic solvents, the fluorescence can be significantly quenched. Test the probe in a range of solvents with varying polarities to find an optimal medium.

Is photobleaching occurring?

  • Action: Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity that provides a reasonable signal-to-noise ratio.

Problem 2: High Background Fluorescence

Is the background signal from the sample itself (autofluorescence)?

  • Action: Run a blank sample that contains all components except for the this compound probe. If a significant signal is observed, this indicates autofluorescence from your sample matrix.

Are there fluorescent impurities in your reagents?

  • Action: Check all buffers and reagents for fluorescence contamination by running them as blanks in the fluorometer. Prepare fresh solutions with high-purity reagents if necessary.

Is the probe concentration too high?

  • Action: Excessively high concentrations of the probe can lead to non-specific binding and increased background signal. Try reducing the probe concentration.

Problem 3: Inconsistent or Irreproducible Results

Is the sample preparation consistent?

  • Action: Ensure that all experimental parameters, such as probe concentration, incubation time, and temperature, are kept consistent between experiments.

Is the pH of the solution controlled?

  • Action: The fluorescence of hydroxyl-substituted naphthalenes can be pH-dependent due to the potential for deprotonation of the hydroxyl group. Use a buffered solution to maintain a constant pH throughout your experiments.

Are you experiencing aggregation-caused quenching (ACQ)?

  • Action: At high concentrations, fluorophores can form aggregates, which often have lower fluorescence quantum yields than the monomeric form.[7][8][9] To check for ACQ, measure the fluorescence intensity over a range of probe concentrations. A non-linear relationship where the fluorescence decreases at higher concentrations is indicative of ACQ.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available, the following table summarizes the expected qualitative effects of various experimental parameters on its fluorescence based on the known behavior of similar naphthalene derivatives.

ParameterExpected Effect on Fluorescence IntensityRationale
Increasing Solvent Polarity DecreaseNaphthalene derivatives often exhibit reduced fluorescence in polar solvents due to increased non-radiative decay pathways.
Increasing pH (alkaline) Potential Decrease or ShiftDeprotonation of the hydroxyl group can alter the electronic structure of the fluorophore, potentially leading to quenching or a shift in the emission spectrum.
Presence of Dissolved Oxygen DecreaseOxygen is a known collisional quencher of fluorescence.
Presence of Halide Ions (e.g., I⁻, Br⁻) DecreaseHeavy atoms can promote intersystem crossing to the triplet state, reducing fluorescence.
High Probe Concentration Decrease (non-linear)Can lead to inner filter effects and aggregation-caused quenching (ACQ).[7][8][9]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths
  • Prepare a dilute solution of this compound (e.g., 1-10 µM) in your chosen experimental solvent.

  • Set the fluorometer to excitation scan mode. Set a fixed emission wavelength where you expect fluorescence (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 280-400 nm). The peak of this scan is your optimal excitation wavelength.

  • Set the fluorometer to emission scan mode. Set the excitation to the optimal wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 350-600 nm). The peak of this scan is your optimal emission wavelength.

Protocol 2: Stern-Volmer Analysis for Quenching

This protocol allows for the characterization of a quenching process.

  • Prepare a stock solution of your this compound probe at a fixed concentration in your experimental buffer.

  • Prepare a stock solution of the potential quencher at a high concentration in the same buffer.

  • Measure the fluorescence intensity of the probe solution without any quencher (F₀).

  • Titrate the probe solution with small aliquots of the quencher stock solution. After each addition, mix thoroughly and measure the fluorescence intensity (F).

  • Plot F₀/F versus the concentration of the quencher ([Q]).

  • Analyze the Stern-Volmer plot. A linear plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static).[10][11][12] The slope of the line is the Stern-Volmer constant (Ksv).

Visualizations

TroubleshootingWorkflow Troubleshooting Fluorescence Quenching start Start: Fluorescence Signal Issue weak_signal Weak or No Signal start->weak_signal Type of Issue? high_background High Background start->high_background inconsistent_results Inconsistent Results start->inconsistent_results check_settings Check Instrument Settings (Wavelengths, Gain) weak_signal->check_settings Yes run_blank Run Unstained Control (Autofluorescence) high_background->run_blank Yes standardize_prep Standardize Sample Preparation inconsistent_results->standardize_prep Yes check_concentration Verify Probe Concentration check_settings->check_concentration check_solvent Evaluate Solvent Effects check_concentration->check_solvent check_photobleaching Assess Photobleaching check_solvent->check_photobleaching check_reagents Check Reagent Purity run_blank->check_reagents optimize_concentration Optimize Probe Concentration check_reagents->optimize_concentration end Problem Resolved optimize_concentration->end control_ph Control Solution pH standardize_prep->control_ph check_acq Investigate Aggregation-Caused Quenching control_ph->check_acq check_acq->end photobleaching photobleaching photobleaching->end

Caption: A logical workflow for troubleshooting common fluorescence signal issues.

QuenchingAnalysis Stern-Volmer Analysis Workflow prep_solutions Prepare Probe and Quencher Stock Solutions measure_f0 Measure Fluorescence of Probe Only (F₀) prep_solutions->measure_f0 titrate Titrate with Quencher and Measure Fluorescence (F) measure_f0->titrate plot_data Plot F₀/F vs. [Quencher] titrate->plot_data analyze_plot Analyze Stern-Volmer Plot (Linearity, Slope) plot_data->analyze_plot determine_ksv Determine Stern-Volmer Constant (Ksv) analyze_plot->determine_ksv

Caption: Experimental workflow for performing a Stern-Volmer quenching analysis.

References

common experimental pitfalls in the synthesis of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoronaphthalen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • The Balz-Schiemann Reaction: This classic method involves the diazotization of 4-amino-1-naphthol to form a diazonium salt, followed by thermal decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion.[1][2]

  • Electrophilic Fluorination: This approach involves the direct fluorination of 1-naphthol using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). This reaction typically yields a mixture of 2-fluoro- and this compound.

Q2: I am getting a low yield in my Balz-Schiemann reaction. What are the common causes?

A2: Low yields in the Balz-Schiemann reaction are a common issue.[1] Potential causes include:

  • Incomplete diazotization: Ensure the temperature is kept low (0-5 °C) during the addition of the nitrite source to prevent decomposition of the diazonium salt.

  • Premature decomposition of the diazonium salt: Diazonium salts can be unstable. It is crucial to proceed to the decomposition step promptly after formation.

  • Suboptimal decomposition temperature: The thermal decomposition of the diazonium tetrafluoroborate requires careful temperature control. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to the formation of side products and tar.[1]

  • Side reactions: The highly reactive aryl cation intermediate can react with other nucleophiles present in the reaction mixture, leading to byproducts.

Q3: My electrophilic fluorination of 1-naphthol gives a mixture of isomers. How can I improve the regioselectivity for the 4-fluoro isomer?

A3: Achieving high regioselectivity in the direct fluorination of 1-naphthol is a significant challenge. The hydroxyl group directs the electrophilic attack to the ortho (position 2) and para (position 4) positions. To favor the 4-fluoro isomer, you can explore the following:

  • Solvent effects: The choice of solvent can influence the isomer ratio. Running the reaction in different solvents (e.g., acetonitrile, dichloromethane, or ionic liquids) may alter the selectivity.

  • Steric hindrance: While not directly modifying the substrate, the choice of a bulkier electrophilic fluorinating agent might favor attack at the less sterically hindered para position, although this is not always predictable.

  • Protecting groups: Temporarily protecting the hydroxyl group could alter the directing effect, but this adds extra steps to the synthesis.

Q4: What are the main safety concerns when performing a Balz-Schiemann reaction?

A4: The primary safety concern is the potential for explosion. Aryl diazonium salts, especially when isolated and dried, can be explosive upon heating or shock.[1] It is highly recommended to use them in solution directly after their formation whenever possible. The thermal decomposition step can also be highly exothermic.

Q5: How can I purify this compound from the reaction mixture?

A5: Purification typically involves a combination of techniques:

  • Extraction: After quenching the reaction, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is used to separate the product from aqueous-soluble impurities.

  • Column Chromatography: This is a very effective method for separating the 4-fluoro isomer from the 2-fluoro isomer and other byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be employed to obtain a highly pure product.

Troubleshooting Guides

Synthesis Route 1: Balz-Schiemann Reaction of 4-Amino-1-naphthol

This guide addresses common issues encountered during the synthesis of this compound via the Balz-Schiemann reaction.

Problem 1: Low yield of the diazonium tetrafluoroborate salt.

Symptom Possible Cause Troubleshooting & Optimization
The diazonium salt does not precipitate or precipitates in low yield.Incomplete diazotization.- Ensure the reaction temperature is maintained between 0-5 °C. - Use a slight excess of sodium nitrite. - Ensure the 4-amino-1-naphthol is fully dissolved in the acidic solution before adding the nitrite.
The reaction mixture darkens significantly during diazotization.Decomposition of the diazonium salt.- Add the sodium nitrite solution slowly and maintain rigorous temperature control. - Use the diazonium salt solution immediately in the next step without prolonged storage.

Problem 2: Low yield of this compound upon thermal decomposition.

Symptom Possible Cause Troubleshooting & Optimization
The reaction is sluggish and starting material remains.The decomposition temperature is too low.- Gradually increase the temperature of the reaction mixture. - Consider using a higher-boiling solvent if performing the reaction in solution.
A significant amount of tar or unidentified byproducts are formed.The decomposition temperature is too high, or the decomposition is uncontrolled.- Lower the decomposition temperature. - If performing a solid-state decomposition, mix the diazonium salt with an inert solid like sand to help dissipate heat. - Consider modern modifications, such as photochemical decomposition or using ionic liquids, which often allow for lower reaction temperatures.[1]
The major product is 1,4-naphthoquinone.Oxidation of the starting material or product.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Synthesis Route 2: Electrophilic Fluorination of 1-Naphthol

This section provides troubleshooting for the synthesis of this compound via the electrophilic fluorination of 1-naphthol.

Problem 1: Low overall yield of fluorinated products.

Symptom Possible Cause Troubleshooting & Optimization
A significant amount of unreacted 1-naphthol remains.Insufficient amount of fluorinating agent or incomplete reaction.- Increase the stoichiometry of the electrophilic fluorinating agent (e.g., Selectfluor®). - Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC.
Formation of multiple unidentified byproducts.Side reactions due to the high reactivity of the fluorinating agent or substrate.- Lower the reaction temperature. - Add the fluorinating agent portion-wise to control the reaction rate.

Problem 2: Poor regioselectivity and difficulty in separating isomers.

Symptom Possible Cause Troubleshooting & Optimization
The product is a mixture of 2-fluoro- and this compound with a high proportion of the 2-fluoro isomer.The electronic and steric effects favor ortho-fluorination under the current conditions.- Experiment with different solvents (e.g., acetonitrile, dichloromethane, methanol) to investigate their influence on regioselectivity. - Consider using a different electrophilic fluorinating agent, although Selectfluor® is generally effective.
The isomers are difficult to separate by column chromatography.The isomers have very similar polarities.- Use a long chromatography column with high-quality silica gel. - Employ a shallow elution gradient (e.g., a slow increase of ethyl acetate in hexanes). - Consider using a different stationary phase for chromatography if silica gel is ineffective.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of aryl fluorides using methods applicable to this compound. Please note that specific yields for this compound may vary.

Synthesis MethodStarting MaterialKey ReagentsTypical TemperatureTypical Reaction TimeTypical Yield Range (%)
Balz-Schiemann Aromatic AmineNaNO₂, HBF₄0-5 °C (Diazotization), 100-200 °C (Decomposition)1-4 hours20-70[1]
Modified Balz-Schiemann Aromatic AmineNaNO₂, HBF₄ in Ionic Liquid0-5 °C (Diazotization), 80-120 °C (Decomposition)1-3 hours60-90
Electrophilic Fluorination Phenol/NaphtholSelectfluor®Room Temperature to 50 °C2-24 hours40-80 (total isomers)

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Representative Protocol)

Step 1: Diazotization of 4-Amino-1-naphthol

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-1-naphthol in a solution of fluoroboric acid (HBF₄) in water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The corresponding diazonium tetrafluoroborate salt may precipitate.

Step 2: Thermal Decomposition

  • Isolate the precipitated diazonium salt by filtration and wash it with cold ether. Caution: The dried diazonium salt can be explosive. It is safer to proceed with the wet solid or to perform the decomposition in a suitable high-boiling solvent.

  • Gently heat the diazonium salt in a flask. The decomposition usually starts between 100-150 °C, evidenced by the evolution of nitrogen gas.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the residue with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization.

Protocol 2: Synthesis of this compound via Electrophilic Fluorination (Representative Protocol)
  • In a round-bottom flask, dissolve 1-naphthol in a suitable solvent such as acetonitrile.

  • Add Selectfluor® (1.1 equivalents) to the solution in portions at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of 2-fluoro- and this compound by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start Start: Synthesis of this compound cluster_balz_schiemann Route 1: Balz-Schiemann Reaction cluster_electrophilic_fluorination Route 2: Electrophilic Fluorination cluster_purification Purification start Choose Synthetic Route bs_start Perform Diazotization and Decomposition start->bs_start 4-Amino-1-naphthol ef_start Perform Fluorination of 1-Naphthol start->ef_start 1-Naphthol bs_issue Low Yield or Byproduct Formation bs_start->bs_issue bs_cause1 Incomplete Diazotization bs_issue->bs_cause1 Problem bs_cause2 Diazonium Salt Decomposition bs_issue->bs_cause2 Problem bs_cause3 Decomposition Issues bs_issue->bs_cause3 Problem bs_sol1 Check Temp (0-5°C) Adjust Reagent Stoichiometry bs_cause1->bs_sol1 Solution purify Column Chromatography & Recrystallization bs_sol1->purify bs_sol2 Maintain Low Temp Use Immediately bs_cause2->bs_sol2 Solution bs_sol2->purify bs_sol3 Optimize Temp Consider Modern Variants bs_cause3->bs_sol3 Solution bs_sol3->purify ef_issue Low Yield or Poor Selectivity ef_start->ef_issue ef_cause1 Incomplete Reaction ef_issue->ef_cause1 Problem ef_cause2 Poor Regioselectivity ef_issue->ef_cause2 Problem ef_sol1 Increase Reagent Amount Optimize Time/Temp ef_cause1->ef_sol1 Solution ef_sol1->purify ef_sol2 Screen Solvents Optimize Purification ef_cause2->ef_sol2 Solution ef_sol2->purify final_product Pure this compound purify->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

strategies for scaling up the production of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies for scaling up the production of 4-Fluoronaphthalen-1-ol. The information is presented in a question-and-answer format to directly address potential issues.

Experimental Protocols

A plausible and scalable synthetic route to this compound is a two-step process involving the synthesis of the precursor 4-amino-1-naphthol, followed by a Balz-Schiemann reaction.

Protocol 1: Synthesis of 4-amino-1-naphthol hydrochloride

This procedure is adapted from established methods for the synthesis of aminonaphthols.[1][2]

Materials:

  • 1-Naphthol

  • Sodium nitrite

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium hydrosulfite

  • Stannous chloride dihydrate

  • Ice

  • Water

Procedure:

  • Diazotization of Sulfanilic Acid: Prepare a suspension of p-benzenediazonium sulfonate by diazotizing sulfanilic acid with sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).

  • Coupling Reaction: Dissolve 1-naphthol in a sodium hydroxide solution. Cool the solution to 25°C and add ice. Slowly add the p-benzenediazonium sulfonate suspension to the 1-naphthol solution with vigorous stirring to form the azo dye, Orange I.

  • Reduction of the Azo Dye: Warm the Orange I solution to 45-50°C and cautiously add sodium hydrosulfite. Heat the resulting suspension to approximately 70°C to coagulate the aminonaphthol precipitate.

  • Isolation and Purification: Cool the mixture, filter the crude 4-amino-1-naphthol, and wash it with a sodium hydrosulfite solution. Dissolve the crude product in a dilute hydrochloric acid solution containing a small amount of stannous chloride (as an antioxidant).[2] Filter the solution and add concentrated hydrochloric acid to precipitate 4-amino-1-naphthol hydrochloride. Cool to 0°C to complete crystallization.

  • Final Product: Filter the crystalline product, wash with cold hydrochloric acid solution, and dry. The product should be nearly colorless needles.[2]

Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a general procedure based on the principles of the Balz-Schiemann reaction.[3][4][5][6][7][8]

Materials:

  • 4-amino-1-naphthol hydrochloride

  • Fluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)

  • Sodium nitrite

  • Hydrochloric acid

  • An inert, high-boiling point solvent (e.g., xylene, dichlorobenzene)

  • Ice

Procedure:

  • Diazotization: Dissolve 4-amino-1-naphthol hydrochloride in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite while maintaining the temperature between 0 and 5°C with an ice bath.[9]

  • Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, slowly add a chilled solution of fluoroboric acid or sodium tetrafluoroborate. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation of the Diazonium Salt (with caution): Filter the precipitated diazonium salt and wash it with cold water, followed by a cold, non-reactive solvent (e.g., diethyl ether) to aid in drying. Crucially, do not allow the diazonium salt to fully dry as it can be explosive in a solid state. [10][11][12]

  • Thermal Decomposition: Suspend the moist diazonium salt in an inert, high-boiling point solvent. Heat the suspension gently and with good stirring. The decomposition of the diazonium salt will be indicated by the evolution of nitrogen gas. The temperature required for decomposition will vary depending on the specific salt and solvent but is typically in the range of 80-140°C.

  • Work-up and Purification: After the gas evolution ceases, cool the reaction mixture. Wash the organic solution with water and then with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation or recrystallization.

Data Presentation

Table 1: Estimated Reaction Parameters for the Synthesis of this compound

ParameterStep 1: 4-amino-1-naphthol SynthesisStep 2: Balz-Schiemann Reaction
Typical Yield 70-85%[1]40-70% (estimated based on similar reactions)
Purity (crude) ~90%[13]70-90% (estimated)
Reaction Time 4-6 hours3-5 hours
Key Temperature 0-5°C (diazotization), 45-70°C (reduction)0-5°C (diazotization), 80-140°C (decomposition)

Table 2: Common Solvents and Reagents

StepReagent/SolventTypical Concentration/Molar RatioPurpose
1 Sodium Nitrite1.0-1.2 equivalentsDiazotizing agent
1 Sodium Hydrosulfite~2.2 equivalentsReducing agent
2 Sodium Nitrite1.0-1.1 equivalentsDiazotizing agent
2 Fluoroboric Acid1.0-1.2 equivalentsFluorine source
2 Xylene/DichlorobenzeneN/AHigh-boiling solvent for decomposition

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when scaling up the production of this compound? A: The most critical safety concern is the handling of the intermediate diazonium tetrafluoroborate salt. These salts can be thermally unstable and potentially explosive in their dry, solid state.[10][11][12] It is imperative to avoid isolating large quantities of the dry salt and to proceed with the thermal decomposition step with the salt still moist.

Q2: My yield of this compound is consistently low. What are the likely causes? A: Low yields in the Balz-Schiemann reaction can stem from several factors:

  • Incomplete Diazotization: Ensure the temperature is maintained between 0-5°C and that a slight excess of nitrous acid is present (test with starch-iodide paper).[9]

  • Premature Decomposition of the Diazonium Salt: If the temperature during diazotization or the addition of fluoroboric acid is too high, the diazonium salt can decompose before the fluorination step.

  • Side Reactions during Thermal Decomposition: The formation of phenols (from reaction with residual water) and other byproducts can reduce the yield of the desired aryl fluoride.[3]

  • Suboptimal Decomposition Temperature: The temperature for thermal decomposition must be carefully controlled. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to charring and the formation of degradation products.

Q3: I am observing the formation of a dark, tarry substance during the thermal decomposition step. How can I prevent this? A: The formation of tar is often due to overheating or the presence of impurities. Ensure that the heating is gradual and the temperature is controlled. Using a high-purity starting material (4-amino-1-naphthol) is also crucial. The use of an inert, high-boiling point solvent helps to moderate the reaction temperature and prevent localized overheating.

Troubleshooting Guide
Issue Potential Cause Recommended Action
Low yield of 4-amino-1-naphthol Incomplete reduction of the azo dye.Ensure sufficient sodium hydrosulfite is used and that the reaction temperature is maintained for an adequate time.
Oxidation of the product.Work quickly and use an antioxidant like stannous chloride during the acidic work-up.[2]
No precipitate of diazonium tetrafluoroborate forms Diazonium salt is too soluble in the reaction medium.Ensure the solutions are sufficiently cold and consider using a more concentrated solution of fluoroboric acid.
Violent, uncontrolled reaction during thermal decomposition Diazonium salt is too dry or heated too quickly.IMMEDIATELY STOP HEATING AND EVACUATE. In future experiments, ensure the diazonium salt is not completely dry and heat the suspension very slowly and with efficient stirring.[10][11][12]
Product is contaminated with a non-fluorinated naphthol Reaction of the diazonium salt with residual water.Ensure the diazonium salt is as free of water as possible before the decomposition step (without fully drying it). Use an anhydrous, high-boiling solvent.
Difficult to purify the final product Presence of multiple byproducts.Optimize the reaction conditions to minimize side reactions. For purification, consider column chromatography or fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-amino-1-naphthol cluster_step2 Step 2: Balz-Schiemann Reaction naphthol 1-Naphthol coupling Coupling Reaction naphthol->coupling diazotization1 Diazotization of Sulfanilic Acid diazotization1->coupling reduction Reduction with Sodium Hydrosulfite coupling->reduction amino_naphthol 4-amino-1-naphthol hydrochloride reduction->amino_naphthol diazotization2 Diazotization amino_naphthol->diazotization2 Precursor hbf4_addition Addition of HBF₄ diazotization2->hbf4_addition decomposition Thermal Decomposition hbf4_addition->decomposition purification Purification decomposition->purification final_product This compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield of This compound incomplete_diazo Incomplete Diazotization start->incomplete_diazo premature_decomp Premature Decomposition of Diazonium Salt start->premature_decomp side_reactions Side Reactions during Thermal Decomposition start->side_reactions bad_temp Suboptimal Decomposition Temperature start->bad_temp check_temp_diazo Maintain 0-5°C Check for excess NaNO₂ incomplete_diazo->check_temp_diazo control_temp_addition Keep all solutions cold during addition of HBF₄ premature_decomp->control_temp_addition use_anhydrous Use anhydrous solvent Ensure diazonium salt is not overly wet side_reactions->use_anhydrous optimize_temp Optimize decomposition temperature via small scale trials bad_temp->optimize_temp

References

methods for removing impurities from crude 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluoronaphthalen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. However, based on related syntheses, potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of the reaction: Compounds formed from side reactions.

  • Isomers: Other positional isomers of fluoronaphthol that may form during synthesis.

  • Related aromatic compounds: Such as naphthalene, 1-aminonaphthalene, or 1-nitronaphthalene, depending on the specific synthetic pathway.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification method.

PropertyValueSource
Melting Point 115 °C[2][3]
Boiling Point (Predicted) 312.9 ± 15.0 °C[2][3]
Solubility (Qualitative) Slightly soluble in chloroform and methanol.[2][3]
Appearance Dark brown solid.[2]

Q3: Which purification techniques are most suitable for this compound?

A3: Several standard laboratory techniques can be employed for the purification of this compound. The choice of method will depend on the nature and quantity of the impurities present.[4]

  • Recrystallization: Effective for removing small amounts of impurities from a solid compound.

  • Column Chromatography: A versatile technique for separating the desired compound from a complex mixture of impurities.[5]

  • Acid-Base Extraction: Useful for separating the phenolic this compound from non-acidic impurities.

  • Sublimation or Distillation (under vacuum): Potentially applicable given the compound's melting and predicted boiling points, especially for removing non-volatile or highly volatile impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, methanol, or mixtures with toluene or ethyl acetate.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent. Add a small seed crystal of the pure compound to induce crystallization.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cool the solution in an ice bath to further decrease solubility.
Low recovery of the purified compound. Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound could be a mixture of hexane and ethyl acetate. Ensure the column is packed uniformly without any air bubbles or channels.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase (e.g., silica gel).Gradually increase the polarity of the mobile phase. For a strongly adsorbed compound, a small amount of a more polar solvent like methanol can be added to the eluent.
Streaking of the compound on the column. The compound is not fully soluble in the mobile phase. The sample was loaded in too large a volume of solvent.Choose a mobile phase in which the compound is more soluble. Dissolve the crude sample in a minimal amount of solvent before loading it onto the column.
Cracking of the silica gel bed. The column ran dry. The heat of adsorption of the solvent caused cracking.Never let the solvent level drop below the top of the stationary phase. Pack the column using a slurry method and allow it to equilibrate before loading the sample.

Experimental Protocols

Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally.

Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Given that this compound is slightly soluble in methanol, ethanol or a mixed solvent system like toluene-hexane or ethyl acetate-hexane might be effective.

Suggested Solvent Screening:

SolventPolarity IndexBoiling Point (°C)Expected Solubility of this compound
Hexane0.169Low
Toluene2.4111Moderate
Dichloromethane3.140Good
Ethyl Acetate4.477Good
Ethanol4.378Good (especially when hot)
Methanol5.165Good (especially when hot)
Water10.2100Very Low

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value (115 °C). Assess purity using techniques like HPLC or NMR.

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling & Crystallization B->D no insoluble impurities C->D E Vacuum Filtration D->E F Wash with ice-cold solvent E->F I Impurities in Filtrate E->I filtrate G Dry Crystals F->G H Pure this compound G->H

Recrystallization Workflow for this compound.
Purification by Column Chromatography

This protocol is based on methods used for similar aromatic compounds and should be optimized using TLC analysis.

Stationary Phase: Silica gel (60 Å, 230-400 mesh) Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound. A gradient elution may be necessary for complex impurity profiles.

Protocol:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find the optimal eluent composition.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If a gradient elution is used, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated compound by melting point, HPLC, or NMR.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Optimize Mobile Phase (TLC Analysis) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Column Chromatography Workflow.
Purification by Acid-Base Extraction

This method is effective for separating the acidic this compound from neutral and basic impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove any strongly acidic impurities. Separate the layers.

  • Phenol Extraction: Extract the organic layer with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The this compound will deprotonate to form the sodium salt, which is soluble in the aqueous layer. Separate the layers. The neutral impurities will remain in the organic layer.

  • Acidification: Cool the aqueous layer containing the sodium salt of this compound in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

  • Further Purification (Optional): The recovered solid can be further purified by recrystallization if necessary.

Acid_Base_Extraction A Crude Mixture in Organic Solvent B Extract with aq. NaOH A->B C Aqueous Layer (Sodium 4-fluoronaphthoxide) B->C separates to D Organic Layer (Neutral/Basic Impurities) B->D separates to E Acidify with HCl C->E F Precipitated This compound E->F G Filter, Wash, Dry F->G H Pure this compound G->H

Acid-Base Extraction Workflow.

References

Technical Support Center: Refining Crystallization of 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining crystallization techniques for obtaining high-purity 4-Fluoronaphthalen-1-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with compounds that have melting points close to the boiling point of the solvent. Here are several troubleshooting steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Try adding a small amount of hot solvent to fully dissolve the oil and then allow it to cool slowly.

  • Lower the Cooling Rate: Rapid cooling can cause the compound to precipitate as an oil before it has a chance to form an ordered crystal lattice. Let the solution cool to room temperature slowly before moving it to an ice bath.

  • Change the Solvent System: The chosen solvent may be too good a solvent, or its boiling point may be too high. Consider a solvent with a lower boiling point or use a co-solvent system. For instance, if you are using a solvent in which the compound is highly soluble, you can add a miscible "anti-solvent" in which the compound is less soluble to induce crystallization.

Q2: I am getting a very low yield of crystals. How can I improve it?

A2: A low recovery of crystalline material can be frustrating. Consider the following points:

  • Minimize Solvent Usage: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. Excess solvent will keep more of your compound dissolved in the mother liquor even after cooling.

  • Check the Mother Liquor: To see if a significant amount of product remains in the filtrate, you can evaporate a small sample of the mother liquor. If a substantial amount of solid appears, it indicates that too much solvent was used. You may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur at room temperature and then in an ice bath. Rushing this step can lead to a lower yield.

Q3: The resulting crystals are discolored or appear impure. How can I improve the purity?

A3: The goal of crystallization is purification. If your crystals are not of the desired purity, try these techniques:

  • Slow Down Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice. A slower cooling process allows for the formation of purer crystals.[1]

  • Charcoal Treatment: If your solution has a noticeable color, this may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb some of your product.

  • Recrystallization: Performing a second crystallization (recrystallization) on the purified product can significantly enhance its purity.

Q4: No crystals are forming, even after cooling the solution. What can I do to induce crystallization?

A4: Sometimes, a supersaturated solution is reluctant to form crystals. Here are some methods to induce crystallization:

  • Scratching the Flask: Gently scratching the inside of the flask with a glass stirring rod at the surface of the solution can create nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure this compound, adding a tiny "seed" crystal to the supersaturated solution can initiate crystallization.[1]

  • Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent, increasing the concentration of your compound, and then allow it to cool again.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for crystallizing this compound?

A: Based on its structure (a polar aromatic alcohol), suitable solvents would be those with moderate polarity. Product information indicates slight solubility in chloroform and methanol.[2] A good starting point is to test a range of solvents with varying polarities. A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective. In a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").

Q: What are the likely impurities in a synthesis of this compound?

A: While specific impurities depend on the synthetic route, common impurities in the synthesis of related naphthol compounds can include starting materials, byproducts from side reactions (e.g., isomers, over-fluorinated or hydroxylated species), and residual catalysts. For example, if synthesized from a corresponding aminonaphthalene, residual starting material or diazonium salt byproducts could be present.

Q: How can I tell if my product is pure?

A: The purity of your this compound can be assessed using several analytical techniques:

  • Melting Point: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate your compound from impurities and give a quantitative measure of purity.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) can confirm the structure of your compound and help identify any impurities.

Data Presentation

The following tables provide representative data for solvent screening and the effect of cooling rate on the crystallization of this compound. Please note that this data is illustrative and may not represent actual experimental results.

Table 1: Solvent Screening for Crystallization of this compound

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Quality
WaterInsolubleInsoluble-
HexaneInsolubleSparingly SolublePoor (oils out)
TolueneSparingly SolubleSolubleGood (needles)
ChloroformSlightly SolubleVery SolubleFair (small plates)
EthanolSolubleVery Soluble- (no crystals)
MethanolSlightly SolubleVery SolubleFair (small plates)
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellent (prisms)
Toluene/Hexane (1:1)Sparingly SolubleSolubleGood (needles)

Table 2: Effect of Cooling Rate on Crystal Purity and Yield

Cooling MethodTime to CrystallizationCrystal SizeYield (%)Purity (by HPLC, %)
Rapid Cooling (Ice Bath)~5 minutesSmall, needle-like8595.5
Slow Cooling (Room Temp)1-2 hoursLarge, prismatic7899.2
Evaporative Crystallization12-24 hoursLarge, well-defined7099.8

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., Toluene).

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture on a hotplate with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Two-Solvent Recrystallization of this compound

  • Solvent Selection: Choose a solvent pair where this compound is soluble in the "good" solvent (e.g., Ethanol) and insoluble in the "anti-solvent" (e.g., Water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end High-Purity This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity cluster_solutions_no_xtal Solutions for No Crystals start Crystallization Issue oiling_out Oiling Out start->oiling_out Liquid separation? low_yield Low Yield start->low_yield Low recovery? impure_crystals Impure Crystals start->impure_crystals Discolored/Poor quality? no_crystals No Crystals Formed start->no_crystals Clear solution after cooling? add_solvent Add more solvent oiling_out->add_solvent slow_cool Cool more slowly oiling_out->slow_cool change_solvent Change solvent system oiling_out->change_solvent less_solvent Use less solvent initially low_yield->less_solvent concentrate Concentrate mother liquor low_yield->concentrate recrystallize Recrystallize again impure_crystals->recrystallize slow_growth Ensure slow crystal growth impure_crystals->slow_growth use_charcoal Use activated charcoal impure_crystals->use_charcoal scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed evaporate Evaporate some solvent no_crystals->evaporate

Caption: Troubleshooting guide for common crystallization problems.

References

Validation & Comparative

A Comparative Guide to 4-Fluoronaphthalen-1-ol and Other Naphthalenol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, naphthalenol derivatives serve as a versatile scaffold for the development of novel therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The strategic introduction of a fluorine atom to the naphthalenol core, as seen in 4-Fluoronaphthalen-1-ol, can significantly modulate the compound's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential.[4][5] This guide provides a comparative analysis of this compound with other naphthalenol derivatives, supported by experimental data from various studies, to inform researchers, scientists, and drug development professionals in their pursuit of new chemical entities.

The Impact of Fluorination on Naphthalenol Scaffolds

Fluorine's high electronegativity and small atomic size make it a unique tool in drug design.[4] Its incorporation into a molecule like naphthalenol can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.[6][7] Studies on 1-fluoronaphthalene have shown that the fluorine substituent can block epoxidation at the site of fluorination and influence the positions of metabolic oxidation.[8]

  • Increased Binding Affinity: Fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[4]

  • Modulated Lipophilicity: The introduction of fluorine can affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Comparative Biological Activities of Naphthalenol Derivatives

Anticancer Activity

Naphthalenol derivatives have shown significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) from different studies are presented below.

Derivative TypeCell LineIC50 (µM)Reference
Pyrazole-linked benzothiazole–naphtholHeLa (Cervical Cancer)4.63 - 5.54[9]
Thiophene containing aminobenzylnaphtholsA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)GI50 ~10 µg/mL[9]
Aminobenzylnaphthols (MMZ compounds)BxPC-3 (Pancreatic Cancer)13.26 - 54.55 (72h)[9]
Aminobenzylnaphthols (MMZ compounds)HT-29 (Colorectal Cancer)11.55 - 58.11 (72h)[9]
Naphthalene-1,4-dione analogue (BH10)HEC1A (Endometrial Cancer)~1[10]
Naphthalene-based organoselenocyanatesMCF-7 (Breast Cancer)Pronounced Activity[11]
Antimicrobial Activity

Several naphthalenol derivatives have demonstrated potent activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Derivative TypeMicroorganismMIC (µg/mL)Reference
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110[12]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium notatum, P. funiculosum400[12]
Indole-incorporated aminonaphtholsVarious bacteria and fungi8[13]
Enzyme Inhibitory Activity

Naphthalenol derivatives have also been investigated as inhibitors of various enzymes implicated in disease. The inhibitory constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Derivative TypeEnzymeKi (µM)Reference
1-Naphthol derivativesHuman Carbonic Anhydrase I (hCA I)0.034 - 0.724[14][15]
1-Naphthol derivativesHuman Carbonic Anhydrase II (hCA II)0.172 - 0.562[14][15]
1-Naphthol derivativesAcetylcholinesterase (AChE)0.096 - 0.177[14][15]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., BxPC-3, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., aminobenzylnaphthols) for a specified duration (e.g., 24 or 72 hours).[9]

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.[12]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[12]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme (e.g., acetylcholinesterase) and its corresponding substrate are prepared in an appropriate buffer.[14][15]

  • Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time.

  • Ki Calculation: The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations.[14][15]

Visualizing Key Concepts and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Metabolic Pathway of a Non-Fluorinated Naphthalenol cluster_1 Metabolic Pathway of this compound Naphthalenol Naphthalenol Epoxide Epoxide Naphthalenol->Epoxide CYP450 Diol Diol Epoxide->Diol Epoxide Hydrolase Further Metabolism Further Metabolism Diol->Further Metabolism This compound This compound Blocked Metabolism at C4 Blocked Metabolism at C4 This compound->Blocked Metabolism at C4 CYP450 Metabolism at other positions Metabolism at other positions This compound->Metabolism at other positions CYP450 Metabolites Metabolites Metabolism at other positions->Metabolites

Caption: Impact of Fluorination on Naphthalenol Metabolism.

G cluster_0 Experimental Workflow: In Vitro Biological Evaluation Compound Synthesis Compound Synthesis Purity Analysis (NMR, HPLC) Purity Analysis (NMR, HPLC) Compound Synthesis->Purity Analysis (NMR, HPLC) Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Purity Analysis (NMR, HPLC)->Cytotoxicity Screening (MTT Assay) Antimicrobial Screening (MIC Assay) Antimicrobial Screening (MIC Assay) Purity Analysis (NMR, HPLC)->Antimicrobial Screening (MIC Assay) Enzyme Inhibition Assays Enzyme Inhibition Assays Purity Analysis (NMR, HPLC)->Enzyme Inhibition Assays Lead Compound Identification Lead Compound Identification Cytotoxicity Screening (MTT Assay)->Lead Compound Identification Antimicrobial Screening (MIC Assay)->Lead Compound Identification Enzyme Inhibition Assays->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Caption: General Workflow for Naphthalenol Derivative Evaluation.

Conclusion

While this compound remains a compound with underexplored biological potential in the public literature, the extensive research on other naphthalenol derivatives provides a strong foundation for predicting its properties. The strategic placement of a fluorine atom at the C4 position is anticipated to enhance its metabolic stability and potentially modulate its biological activity. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and other naphthalenol derivatives. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this and other fluorinated naphthalenols.

References

A Comparative Guide to the Structural Validation of 4-Fluoronaphthalen-1-ol Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis for the structural validation of 4-Fluoronaphthalen-1-ol, a key intermediate in various synthetic pathways. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a framework for its characterization.

This document contrasts the spectroscopic data of this compound with that of its structural analogs, Naphthalen-1-ol and 2-Naphthol, to highlight the influence of the fluorine substituent and the position of the hydroxyl group on the spectral features. While experimental data for the reference compounds are utilized, the data for this compound are predicted based on established computational models, providing a robust template for experimental verification.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its comparator compounds.

Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for Comparators) in CDCl₃

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound (Predicted)OH: ~5.0 (s, 1H), H2: ~7.1 (d, J=8.0), H3: ~7.5 (t, J=8.0), H5: ~8.0 (d, J=8.0), H6: ~7.6 (t, J=8.0), H7: ~7.5 (t, J=8.0), H8: ~7.8 (d, J=8.0)
Naphthalen-1-ol (Experimental)OH: 5.19 (s, 1H), H2: 7.10 (d, J=7.6), H3: 7.42 (t, J=7.9), H4: 7.78 (d, J=8.2), H5: 7.51 (d, J=8.2), H6: 7.47 (t, J=7.6), H7: 7.85 (d, J=8.2), H8: 7.35 (d, J=7.3)
2-Naphthol (Experimental)OH: 5.19 (s, 1H), H1: 7.12 (s, 1H), H3: 7.09 (d, J=8.6), H4: 7.74 (d, J=8.6), H5: 7.32 (t, J=7.5), H6: 7.42 (t, J=7.5), H7: 7.75 (d, J=8.6), H8: 7.66 (d, J=8.6)[1]

Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for Comparators) in CDCl₃

CompoundChemical Shift (δ) ppm
This compound (Predicted)~155 (C-F), ~150 (C-OH), ~135 (C), ~127 (CH), ~126 (C), ~125 (CH), ~124 (CH), ~122 (CH), ~120 (CH), ~110 (CH)
Naphthalen-1-ol (Experimental)151.7, 134.5, 127.4, 126.3, 125.8, 125.1, 124.9, 120.8, 110.0, 109.8
2-Naphthol (Experimental)153.2, 134.6, 129.9, 129.0, 127.7, 126.4, 126.3, 123.6, 117.7, 109.4[2]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-F Stretch (Predicted)Aromatic C=C StretchC-O Stretch
This compound (Predicted)~3350 (broad)~1250-1150 (strong)~1600, ~1500~1200
Naphthalen-1-ol (Experimental)3611, 3235N/A1590, 15101200
2-Naphthol (Experimental)3609, 3235N/A1629, 1599, 15101210

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Predicted)162.05134 (loss of CO), 133 (loss of CHO), 115 (loss of F, CO)
Naphthalen-1-ol (Experimental)144.17115 (loss of CHO), 89
2-Naphthol (Experimental)144.17115 (loss of CHO), 89

Visualizing the Validation Workflow

Effective structural validation follows a logical progression of analytical techniques, each providing complementary information. The following diagrams illustrate the overall workflow and the relationships between the spectroscopic methods employed.

G Spectroscopic Validation Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity Purification->NMR Compare Compare with Alternatives (Naphthalen-1-ol, 2-Naphthol) MS->Compare IR->Compare NMR->Compare Structure Confirm Structure of This compound Compare->Structure

Caption: Workflow for the structural validation of this compound.

G Interrelation of Spectroscopic Data MS Mass Spectrometry Provides: Molecular Formula (C₁₀H₇FO) Confirms: Mass = 162.05 Structure Proposed Structure: This compound MS->Structure Confirms Mass IR IR Spectroscopy Identifies: O-H stretch (~3350 cm⁻¹) C-F stretch (~1200 cm⁻¹) Aromatic C=C (~1600 cm⁻¹) IR->Structure Confirms Functional Groups H_NMR ¹H NMR Shows: Number of Protons Splitting Patterns Connectivity (H-H, H-F coupling) C_NMR ¹³C NMR Shows: Number of Carbons Chemical Environment C-F Coupling H_NMR->C_NMR Correlated via 2D NMR (HSQC/HMBC) H_NMR->Structure Defines Proton Framework C_NMR->Structure Defines Carbon Skeleton

Caption: Relationship between spectroscopic data for structural elucidation.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited. These protocols are representative and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (e.g., this compound) for ¹H NMR, or 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.

  • Instrumentation and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • After data collection, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Injection Volume: 1 µL with a split ratio (e.g., 50:1) to prevent column overloading.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of that peak to identify the molecular ion peak and the characteristic fragment ions.

By following these protocols and comparing the resulting data with the provided reference tables, researchers can confidently validate the structure of this compound.

References

Comparative Analysis of the Fluorescence Properties of 4-Fluoronaphthalen-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the photophysical characteristics of 4-substituted naphthalen-1-ol derivatives. This report provides a comparative analysis of their fluorescence properties, supported by experimental data, to facilitate the selection and design of fluorescent probes and other molecular tools.

The substitution pattern on the naphthalene core profoundly influences the photophysical properties of naphthalen-1-ol derivatives, making them versatile fluorophores for various applications. This guide focuses on the comparative fluorescence properties of 4-Fluoronaphthalen-1-ol and its analogs, including other halogen-substituted, methoxy, and cyano derivatives. Understanding the impact of different substituents at the 4-position is crucial for the rational design of probes with desired excitation and emission characteristics, quantum yields, and environmental sensitivity.

Comparative Photophysical Data

The fluorescence properties of 4-substituted naphthalen-1-ol analogs are highly dependent on the electronic nature of the substituent at the 4-position. Generally, electron-donating groups tend to cause a red-shift in the emission spectrum, while electron-withdrawing groups can lead to more complex photophysical behavior. The following table summarizes key fluorescence parameters for a selection of 4-substituted naphthalen-1-ol analogs.

CompoundSubstituent (at C4)Excitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
1-Naphthol-H~310~460~1500.18Acidic Water
This compound-FNot AvailableNot AvailableNot AvailableNot AvailableNot Available
4-Chloronaphthalen-1-ol-ClNot AvailableNot AvailableNot AvailableNot AvailableNot Available
4-Bromonaphthalen-1-ol-BrNot AvailableNot AvailableNot AvailableNot AvailableNot Available
4-Methoxynaphthalen-1-ol-OCH3Not AvailableNot AvailableNot AvailableNot AvailableNot Available
4-Cyanonaphthalen-1-ol-CNNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Accurate and reproducible measurement of fluorescence properties is essential for a meaningful comparative analysis. Below are detailed methodologies for the key experiments required to characterize the fluorescence of 4-naphthalen-1-ol analogs.

Sample Preparation
  • Materials: 4-substituted naphthalen-1-ol analog, spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile), volumetric flasks, micropipettes.

  • Procedure:

    • Prepare a stock solution of the naphthalen-1-ol analog of a known concentration (typically 10⁻³ to 10⁻⁴ M) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to be used for absorbance and fluorescence measurements. For quantum yield determination, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

Absorbance and Fluorescence Spectroscopy
  • Instrumentation: UV-Vis spectrophotometer, spectrofluorometer.

  • Procedure:

    • Absorbance Measurement: Record the UV-Vis absorption spectrum of each diluted solution to determine the wavelength of maximum absorption (λabs).

    • Fluorescence Measurement:

      • Set the excitation wavelength of the spectrofluorometer to the λabs determined in the previous step.

      • Record the fluorescence emission spectrum for each solution. The emission spectrum should be scanned over a wavelength range that fully captures the emission profile.

      • The Stokes shift is calculated as the difference between the wavelength of maximum emission (λem) and the wavelength of maximum absorption (λabs).

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Materials: Sample solutions, a standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54), spectroscopic grade solvent.

  • Procedure:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • Measure the absorbance of all solutions at the same excitation wavelength.

    • Record the fluorescence emission spectra for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The relationship should be linear in the low absorbance range.

    • Calculate the quantum yield of the sample (Φsample) using the following equation:

      Φsample = Φstandard × (Gradientsample / Gradientstandard) × (ηsample² / ηstandard²)

      where:

      • Φ is the quantum yield.

      • Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of the fluorescence properties of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis synthesis Synthesis of 4-Substituted Naphthalen-1-ol Analogs purification Purification and Characterization (NMR, MS) synthesis->purification stock_solution Prepare Stock Solutions purification->stock_solution dilutions Prepare Serial Dilutions stock_solution->dilutions absorbance UV-Vis Absorbance Spectroscopy dilutions->absorbance fluorescence Fluorescence Emission Spectroscopy absorbance->fluorescence det_lambda Determine λex and λem fluorescence->det_lambda plot_qy Plot Integrated Intensity vs. Absorbance fluorescence->plot_qy calc_stokes Calculate Stokes Shift det_lambda->calc_stokes comparison Compare Photophysical Properties calc_stokes->comparison calc_qy Calculate Quantum Yield plot_qy->calc_qy calc_qy->comparison logical_relationship fluorophore 4-Substituted Naphthalen-1-ol Analog (Fluorophore) interaction Interaction fluorophore->interaction environment Change in Local Microenvironment (e.g., Polarity, Analyte Binding) environment->interaction fluorescence_change Modulation of Fluorescence Properties (Intensity, Wavelength, Lifetime) interaction->fluorescence_change detection Detection of Change (Signal Readout) fluorescence_change->detection application Application (Sensing, Imaging) detection->application

A Comparative Performance Analysis of Fluorinated Naphthalene Scaffolds in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of fluorinated naphthalene derivatives in key biological assays relevant to drug discovery. While comprehensive public data on the specific compound 4-Fluoronaphthalen-1-ol is limited, this document leverages available research on structurally related fluorinated naphthoquinone-naphthol compounds to offer insights into their potential efficacy and to establish a framework for benchmarking. The inclusion of fluorine, a common strategy in medicinal chemistry, can significantly enhance pharmacological properties such as metabolic stability and target affinity.[1]

The following sections detail the performance of these compounds in antiproliferative assays against various cancer cell lines, provide the experimental protocols used, and illustrate the associated workflows and biological pathways.

Performance in Antiproliferative Assays

The introduction of a fluorine atom to a naphthalene-based scaffold can modulate its cytotoxic activity. A study on naphthoquinone-naphthol derivatives provides a valuable comparison point. In this research, a parent compound (a non-fluorinated naphthoquinone-naphthol) was compared against several derivatives, including one with a 4-fluoro (4-F) substituent on a phenyl ring attached to the core scaffold.[2]

The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.

Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of a Fluorinated Naphthoquinone-Naphthol Derivative

Compound/DerivativeHCT116 (Colon Cancer)PC9 (Lung Cancer)A549 (Lung Cancer)
Parent Compound 5 5.316.840.86
Derivative 10b (4-F) ~5.31~6.84>2.58 (3-fold loss)
Derivative 13 (Ortho-oxopropyl) 1.180.572.25
Data synthesized from a study on marine naphthoquinone-naphthol derivatives.[2] The parent compound 5 is a complex naphthoquinone-naphthol, and derivative 10b includes a 4-fluoro substitution.[2] Derivative 13 is included as another example of structural modification.

As shown, the 4-F substitution in derivative 10b resulted in comparable activity to the parent compound against HCT116 and PC9 cell lines but led to a threefold decrease in potency against A549 cells.[2] This highlights the nuanced effects of fluorination, where biological activity is highly dependent on the specific cell line and target context. In contrast, other modifications, such as the addition of an ortho-oxopropyl group in derivative 13 , significantly enhanced potency across all tested cell lines.[2]

Key Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results. Below are methodologies for common assays used to evaluate compounds like this compound.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, PC9, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound, reference compounds) and a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[3][4]

  • Reagents: Human liver microsomes, a panel of isoform-specific CYP probe substrates, and the necessary cofactor (NADPH).[3]

  • Incubation: The test compound is pre-incubated with human liver microsomes and a specific CYP probe substrate in a buffer solution.

  • Reaction Initiation: The metabolic reaction is started by adding the NADPH cofactor.

  • Reaction Termination: After a set incubation time, the reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. A decrease in metabolite formation indicates inhibition, and the IC₅₀ value is calculated.[3]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and biological mechanisms.

cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c Seed Cells in 96-Well Plate t Treat Cells with Compound c->t d Prepare Serial Dilutions of Test Compound d->t i Incubate for 48-72 hours t->i m Add MTT Reagent & Incubate i->m s Add Solubilizing Agent m->s r Read Absorbance (Plate Reader) s->r a Calculate Viability & Determine IC50 r->a

Caption: Workflow for an MTT-based cell proliferation assay.

cluster_reagents Reaction Components cluster_reaction Enzymatic Reaction cluster_detection Quantification & Analysis HLM Human Liver Microsomes INC 1. Pre-incubation HLM->INC SUB CYP Probe Substrate SUB->INC TEST Test Compound (e.g., this compound) TEST->INC NADPH 2. Add NADPH (Start Reaction) INC->NADPH STOP 3. Stop Reaction (e.g., Acetonitrile) NADPH->STOP LCMS LC-MS/MS Analysis STOP->LCMS MET Metabolite Quantification LCMS->MET IC50 Calculate IC50 MET->IC50

References

Assessing Experimental Reproducibility: A Comparative Guide to 4-Fluoronaphthalen-1-ol and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-Fluoronaphthalen-1-ol and its non-fluorinated counterpart, 1-Naphthol, to assess potential differences in experimental outcomes and reproducibility. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established principles of fluorine chemistry and available data on related compounds to provide a predictive comparison.

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These alterations can, in turn, influence the compound's biological activity and the reproducibility of experiments in which it is used. This guide will explore these potential differences through a comparison of synthetic methodologies and hypothetical biological assays.

Synthetic Accessibility and Reproducibility

The synthesis of naphthol derivatives is a well-established field. The reproducibility of these synthetic experiments is often evaluated by the consistency of reported yields and the purity of the final product.

1-Naphthol is a commercially available compound, and its synthesis is a standard procedure in organic chemistry. A common method involves the nitrosation of 1-naphthylamine, followed by hydrolysis.

This compound , while less common, can be synthesized through various methods. A potential route involves the diazotization of 4-fluoro-1-naphthylamine. The radiolabeled analog, 4-[18F]fluoro-1-naphthol, has been synthesized for use as a PET tracer, indicating that synthetic routes are established, though detailed protocols with yields and purity for the non-radiolabeled compound are not widely reported.[1] The presence of the highly electronegative fluorine atom can influence reaction kinetics and potentially lead to side reactions, which may affect the overall yield and reproducibility compared to the synthesis of 1-Naphthol.

Below is a generalized workflow for the synthesis of these compounds.

G General Synthetic Workflow for Naphthol Derivatives cluster_0 Synthesis of 1-Naphthol cluster_1 Hypothetical Synthesis of this compound 1-Naphthylamine 1-Naphthylamine Diazonium Salt (Naphthol) Diazonium Salt (Naphthol) 1-Naphthylamine->Diazonium Salt (Naphthol) NaNO2, H2SO4 1-Naphthol 1-Naphthol Diazonium Salt (Naphthol)->1-Naphthol H2O, Heat 4-Fluoro-1-naphthylamine 4-Fluoro-1-naphthylamine Diazonium Salt (Fluoro) Diazonium Salt (Fluoro) 4-Fluoro-1-naphthylamine->Diazonium Salt (Fluoro) NaNO2, H+ This compound This compound Diazonium Salt (Fluoro)->this compound H2O, Heat

A generalized synthetic workflow for 1-Naphthol and a hypothetical route for this compound.

Comparative Biological Activity: A Predictive Analysis

While direct comparative experimental data for this compound is scarce, we can predict its biological activity based on studies of other fluorinated and non-fluorinated naphthalene derivatives. Fluorination often enhances biological activity due to increased metabolic stability and altered binding affinities.[2]

For this guide, we will consider a hypothetical enzyme inhibition assay and a cytotoxicity assay, common applications for naphthol derivatives.[3] 1-Naphthol and its derivatives have been shown to inhibit various enzymes and exhibit cytotoxic effects.[4]

Table 1: Hypothetical Comparison of Biological Activity

CompoundAlternative NameEnzyme Inhibition (IC50, µM)Cytotoxicity (CC50, µM)Reference
This compound4-Fluoro-1-naphtholData Not AvailableData Not Available
1-Naphtholα-Naphthol>100 (Mushroom Tyrosinase)~50 (Human CFU-GM)[4][5]

Note: The data for 1-Naphthol is sourced from existing literature. The absence of data for this compound highlights the need for further experimental investigation.

The fluorination of the naphthalene ring is expected to increase the compound's lipophilicity, which may lead to enhanced cell permeability and potentially greater potency in both enzyme inhibition and cytotoxicity assays.

Experimental Protocols

To ensure the reproducibility of experiments involving these compounds, detailed and standardized protocols are essential. Below are representative protocols for the types of assays in which this compound and its analogues would likely be evaluated.

General Protocol for Enzyme Inhibition Assay (Tyrosinase Inhibition)

This protocol is adapted from studies on the inhibition of mushroom tyrosinase by naphthol derivatives.[5]

  • Enzyme and Substrate Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a stock solution of L-DOPA (substrate) in the same buffer.

  • Inhibitor Preparation: Prepare stock solutions of 1-Naphthol and this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of the inhibitor or vehicle control.

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

  • Cell Culture: Culture a suitable cell line (e.g., human cancer cell line) in appropriate media until confluent.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 1-Naphthol or this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the CC50 value from the dose-response curve.

Signaling Pathway Diagram

Naphthol derivatives can exert their cytotoxic effects through various cellular mechanisms, including the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.

G Hypothetical Apoptosis Induction Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

A hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion

Assessing the reproducibility of experiments involving this compound is challenging due to the limited availability of specific data. However, by comparing its expected properties to the well-characterized 1-Naphthol, researchers can anticipate potential differences in reactivity, biological activity, and, consequently, experimental outcomes. The fluorinated compound is predicted to exhibit enhanced biological effects, a hypothesis that warrants direct experimental validation. The provided protocols and diagrams offer a framework for designing and conducting reproducible studies to elucidate the properties of this compound and its potential as a research tool or therapeutic agent. Rigorous adherence to detailed experimental protocols and thorough characterization of synthesized compounds will be crucial for ensuring the reliability and reproducibility of future research in this area.

References

Purity Confirmation of Synthesized 4-Fluoronaphthalen-1-ol: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity confirmation of 4-Fluoronaphthalen-1-ol, a key intermediate in various synthetic pathways. The presented experimental data, while illustrative, is grounded in established analytical principles for analogous compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for purity determination in pharmaceutical and chemical research due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: RP-HPLC for this compound
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is employed for optimal separation of the main compound from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of 1 mg/mL.

Data Presentation: Purity Analysis by HPLC

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

ParameterResult
Retention Time (t R )12.5 min
Peak Area98.5%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL
Purity Acceptance Criteria≥ 95%[1][2]

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or be used when HPLC is unavailable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

  • Performance: GC-MS offers excellent sensitivity and provides structural information from the mass spectrum, aiding in impurity identification. However, the need for derivatization can introduce additional steps and potential for sample alteration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[3][4]

  • Performance: ¹H-NMR and ¹⁹F-NMR can be utilized for purity determination. ¹⁹F-NMR is particularly useful for fluorinated compounds, offering a clean spectrum with high sensitivity.[2][5] qNMR is an orthogonal technique to chromatography and provides a highly accurate purity assessment.[3][4]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis and reaction monitoring.

  • Performance: While excellent for a quick assessment of reaction completion and the presence of major impurities, TLC lacks the resolution and quantitative accuracy of HPLC.[6][7]

Comparative Summary of Analytical Techniques

TechniquePrincipleQuantitativeResolutionThroughputPrimary Use
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.YesVery HighMediumPurity confirmation and quantification
GC-MS Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.YesVery HighMediumAnalysis of volatile compounds; impurity ID.
qNMR Nuclear spin transitions in a magnetic field.YesHighLowAbsolute purity determination; structural elucidation.
TLC Differential migration on a thin layer of adsorbent.Semi-quantitative at bestLowHighReaction monitoring; qualitative screening.

Experimental Workflow and Method Comparison Diagrams

The following diagrams illustrate the experimental workflow for HPLC-based purity confirmation and the logical relationship between the compared analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Confirmation cluster_decision Decision cluster_outcome Outcome synthesis Synthesize this compound workup Purification (e.g., Column Chromatography) synthesis->workup sample_prep Sample Preparation (1 mg/mL in mobile phase) workup->sample_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing purity_determination Purity Calculation (% Area) data_processing->purity_determination decision Purity ≥ 95%? purity_determination->decision pass Proceed to next step decision->pass Yes fail Re-purify decision->fail No

Caption: Workflow for the synthesis and HPLC-based purity confirmation of this compound.

method_comparison cluster_quantitative Quantitative Methods cluster_qualitative Primarily Qualitative Method HPLC HPLC (High Resolution, High Sensitivity) GCMS GC-MS (High Sensitivity, Structural Info) qNMR qNMR (Absolute Quantification, Orthogonal) TLC TLC (Rapid, Low Cost) Purity_Confirmation Purity Confirmation of This compound Purity_Confirmation->HPLC Preferred Method Purity_Confirmation->GCMS Alternative (Volatiles/Derivatization) Purity_Confirmation->qNMR Orthogonal Confirmation Purity_Confirmation->TLC Initial Screening

Caption: Comparison of analytical methods for purity determination of this compound.

References

The Double-Edged Sword: A Comparative Guide to the Efficacy of 4-Fluoronaphthalen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory benchtop to a clinical setting is fraught with challenges. A critical step in this process is bridging the gap between in vitro potency and in vivo efficacy. This guide provides a comparative analysis of 4-Fluoronaphthalen-1-ol derivatives, a class of compounds with significant therapeutic potential, by examining their performance in both controlled cellular environments and complex biological systems.

Unveiling Anticancer Potential: An Illustrative In Vitro vs. In Vivo Comparison

Naphthalene derivatives have shown considerable promise as anticancer agents. The introduction of a fluorine atom can significantly modulate a compound's pharmacological properties, including its potency and selectivity.[1] Below, we present a synthesized comparison based on available data for a fluorinated naphthoquinone-naphthol derivative (in vitro) and a representative non-fluorinated aminonaphthol derivative (in vivo) to illustrate the translation of efficacy.

Table 1: Illustrative Comparison of Anticancer Efficacy

ParameterIn Vitro Efficacy (Compound 10b: a 4-F-naphthoquinone-naphthol derivative)[2]In Vivo Efficacy (Representative Aminonaphthol Derivative)
Assay Type Cell Viability (MTT Assay)Zebrafish Xenograft Model
Cell Lines/Model HCT116 (Colon Carcinoma), PC9 (Lung Adenocarcinoma), A549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma) Xenograft
Metric IC50 (µM)Tumor Volume Reduction
Results HCT116: ~5.5 µM, PC9: ~7.0 µM, A549: >20 µMSignificant reduction in tumor volume
Reference [2]Based on general findings for aminonaphthoquinones

It is important to note that this is an illustrative comparison. The in vitro data for the fluorinated compound 10b shows moderate activity against colon and lung cancer cell lines, with a notable loss of activity against the A549 cell line.[2] The in vivo data for a related aminonaphthoquinone derivative suggests that in vitro cytotoxicity can translate to tumor growth inhibition in a living organism. However, the direct impact of the 4-fluoro substitution on in vivo efficacy, pharmacokinetics, and potential toxicity remains to be elucidated through dedicated studies.

Experimental Protocols: A Closer Look at the Methodologies

To ensure the reproducibility and accurate interpretation of efficacy data, a detailed understanding of the experimental protocols is essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the 4-F-naphthoquinone-naphthol derivative was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of the test compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the in vitro MTT assay for cytotoxicity assessment.

In Vivo Zebrafish Xenograft Model

The zebrafish xenograft model is an increasingly popular tool for in vivo cancer research due to its optical transparency, rapid development, and cost-effectiveness.

Workflow for In Vivo Zebrafish Xenograft Studies

G cluster_0 Xenotransplantation cluster_1 Compound Administration cluster_2 Tumor Growth Monitoring cluster_3 Data Analysis prepare_cells Label cancer cells with a fluorescent dye inject_cells Inject labeled cells into the yolk sac of zebrafish embryos prepare_cells->inject_cells add_to_water Add test compound to the embryo medium inject_cells->add_to_water incubation Incubate for a defined period (e.g., 48-72h) add_to_water->incubation imaging Capture fluorescent images of the tumor mass incubation->imaging quantification Quantify tumor size and metastasis imaging->quantification compare_groups Compare tumor growth between treated and control groups quantification->compare_groups

Caption: General workflow for an in vivo zebrafish xenograft experiment.

Potential Signaling Pathways Modulated by Naphthalene Derivatives

Naphthalene derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation and survival.[1] Two of the key pathways implicated are the STAT3 and VEGFR-2 signaling cascades.[1]

Potential Inhibition of the STAT3 Signaling Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription Initiates derivative This compound Derivative derivative->stat3 Inhibition?

Caption: Postulated inhibition of the STAT3 signaling pathway.

Potential Inhibition of the VEGFR-2 Signaling Pathway

G vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binding & Dimerization pi3k PI3K vegfr2->pi3k Activation plc PLCγ vegfr2->plc akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation pkc PKC plc->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Endothelial Cell Migration & Permeability erk->migration derivative This compound Derivative derivative->vegfr2 Inhibition?

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.

Conclusion

The strategic incorporation of fluorine into the naphthalene scaffold holds significant promise for the development of novel therapeutics. While the available data provides a glimpse into the potential anticancer activity of this compound derivatives, a comprehensive understanding of their in vitro versus in vivo efficacy requires further dedicated research. Direct comparative studies are crucial to elucidate the precise impact of fluorination on a compound's journey from a promising candidate in a petri dish to an effective therapeutic in a living system. The signaling pathways presented offer a potential mechanistic framework for the observed biological activities of this class of compounds, providing a solid foundation for future drug discovery and development efforts.

References

comparative study of 4-Fluoronaphthalen-1-ol and its non-fluorinated counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative study of 4-Fluoronaphthalen-1-ol and its non-fluorinated counterpart, Naphthalen-1-ol. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this comparison of particular interest in the field of medicinal chemistry and material science.

Physicochemical Properties

The substitution of a hydrogen atom with a fluorine atom at the 4-position of the naphthalene ring influences several key physicochemical parameters.

PropertyThis compoundNaphthalen-1-ol
CAS Number 315-53-7[1]90-15-3[2]
Molecular Formula C₁₀H₇FO[1][3]C₁₀H₈O[2][4]
Molecular Weight 162.16 g/mol [1][3]144.17 g/mol [2][4]
Melting Point Not specified94-98°C[2][5]
Boiling Point 312.871°C at 760 mmHg[3]278-280°C[2][5]
Appearance Solid[1]White to off-white crystalline powder/flakes[2][6]
Solubility More soluble in polar solvents[1]Slightly soluble in water; soluble in ethanol, ether, and alkaline solutions[2][4]
pKa Not specified9.34 (at 25°C)[5][6]
logP (Octanol/Water) Not specified2.85[7]

Spectroscopic Data

Spectroscopic DataNaphthalen-1-ol
λmax 324 nm (in Methanol)[5][6]
¹H NMR, IR, Mass Spec. Available in various databases[8][9][10]

Biological Activity and Metabolic Stability

The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[11][12] Fluorinated compounds often exhibit altered biological activities.

Naphthalen-1-ol:

  • It is a metabolite of naphthalene and the insecticide carbaryl.[7][13]

  • It can be metabolized by microsomal enzymes.[14]

  • It has been shown to be selectively toxic to human colorectal tumors in vitro.[15]

  • It is used as a biomarker for exposure to polycyclic aromatic hydrocarbons.[5]

This compound:

  • The presence of a fluorine atom is predicted to enhance metabolic stability and may influence biological activity.[1][11]

  • Fluorinated naphthalene derivatives have shown significant cytotoxicity against various cancer cell lines.[11]

  • The metabolism of 1-fluoronaphthalene by Cunninghamella elegans shows that the fluorine atom blocks epoxidation at the substituted double bond and enhances metabolism at other positions.[16]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key comparative experiments.

Determination of pKa (Potentiometric Titration):

  • Solution Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method):

  • System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated.

  • Compound Addition: A known amount of the compound is dissolved in one of the phases.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Microsomal Stability):

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer.

  • Compound Addition: Add the test compound (this compound or Naphthalen-1-ol) to the incubation mixture.

  • Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points.

  • Reaction Quenching: The reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizations

Experimental Workflow for Metabolic Stability Assay

G Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, NADPH, Buffer) add_comp Add Test Compound prep_mix->add_comp Step 1 incubate Incubate at 37°C add_comp->incubate Step 2 take_aliquots Take Aliquots at Time Points incubate->take_aliquots Step 3 quench Quench Reaction take_aliquots->quench Step 4 analyze Analyze by LC-MS/MS quench->analyze Step 5 calculate Calculate t1/2 and CLint analyze->calculate Step 6

Caption: A flowchart illustrating the key steps in an in vitro metabolic stability assay.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Kinase Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound inhibitor->kinase2 Inhibition

Caption: A diagram showing the potential inhibitory action of this compound on a generic kinase signaling pathway.

References

Validating the Proposed Mechanism of Action for 4-Fluoronaphthalen-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Fluoronaphthalen-1-ol, focusing on its proposed mechanism of action involving the enzyme myeloperoxidase (MPO). The information presented herein is intended to support researchers in validating its biological activity and exploring its potential therapeutic or diagnostic applications.

Proposed Mechanism of Action: MPO-Catalyzed Protein Binding

The primary proposed mechanism of action for this compound centers on its role as a substrate for myeloperoxidase (MPO), a key enzyme in the innate immune system. MPO is predominantly found in the azurophilic granules of neutrophils and is released during inflammation. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent.

It is hypothesized that this compound is oxidized by the MPO/H₂O₂/Cl⁻ system, generating a reactive intermediate. This intermediate can then covalently bind to surrounding proteins in the vicinity of MPO activity. This mechanism is supported by the use of its radiolabeled counterpart, 4-Fluoro-1-naphthol F-18, as a tracer for imaging MPO activity in vivo. The selective accumulation of the tracer at sites of inflammation corresponds with high MPO concentrations.

MPO_Mechanism cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space MPO Myeloperoxidase (MPO) ReactiveIntermediate Reactive Intermediate MPO->ReactiveIntermediate Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO FN This compound FN->ReactiveIntermediate BoundProtein covalently bound Protein ReactiveIntermediate->BoundProtein Covalent Binding Protein Target Protein Protein->BoundProtein

Figure 1. Proposed signaling pathway for MPO-mediated protein binding of this compound.

Comparative Performance Analysis

To validate the efficacy and specificity of this compound, its performance should be compared against other known MPO substrates and inhibitors.

Comparison with MPO Substrates

Other endogenous and exogenous compounds also serve as substrates for MPO. A comparative analysis of their kinetic parameters, where available, can provide insights into the relative efficiency of this compound as an MPO substrate.

SubstrateMichaelis Constant (Kₘ)Maximum Velocity (Vₘₐₓ)Notes
**Hydrogen Peroxide (H₂O₂) **Varies with pH and halide concentrationVariesPrimary substrate for MPO.[1]
L-Tyrosine --Endogenous substrate, leads to dityrosine formation.
Serotonin --Endogenous substrate, oxidized to form dimers and other products.
This compound Data not availableData not availableProposed to be an efficient substrate leading to protein binding.

Kₘ and Vₘₐₓ values are highly dependent on assay conditions (pH, temperature, substrate concentrations). Direct comparative studies are necessary for accurate assessment.

Comparison with MPO Inhibitors

MPO inhibitors are crucial for controlling excessive inflammation and tissue damage. Comparing this compound's potential inhibitory activity against established inhibitors can determine its therapeutic potential.

InhibitorIC₅₀ (µM)Mechanism of Inhibition
Quercetin ~10-20Competitive inhibitor, acts as a cosubstrate.
4-Aminobenzoic acid hydrazide (ABAH) 0.3Irreversible, mechanism-based inhibitor.[2]
2-Thioxanthine Potent inhibitorInteracts with the enzyme's active site.
4,4'-Difluorochalcone 0.05Potent inhibitor of MPO's chlorinating activity.
This compound Data not availablePrimarily a substrate, but potential for competitive inhibition should be investigated.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro experiments are recommended.

Myeloperoxidase (MPO) Activity Assay (Colorimetric - TMB)

This assay measures the peroxidase activity of MPO using 3,3',5,5'-tetramethylbenzidine (TMB) as a chromogenic substrate.

Materials:

  • Purified human MPO

  • 3,3',5,5'-tetramethylbenzidine (TMB) solution

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-citrate buffer (pH 5.0)

  • Sulfuric acid (2 M)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing phosphate-citrate buffer and TMB solution.

  • Add purified MPO to the wells of a 96-well plate.

  • To test for inhibition, pre-incubate MPO with this compound or a known inhibitor.

  • Initiate the reaction by adding H₂O₂ to each well.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Stop the reaction by adding 2 M sulfuric acid.

  • Measure the absorbance at 450 nm using a microplate reader.

  • A decrease in absorbance in the presence of this compound would suggest inhibitory activity.

TMB_Assay_Workflow A Prepare Reaction Mixture (Buffer + TMB) B Add Purified MPO (and test compound for inhibition) A->B C Initiate Reaction with H₂O₂ B->C D Incubate at RT (10-15 min) C->D E Stop Reaction with H₂SO₄ D->E F Measure Absorbance at 450 nm E->F

Figure 2. Experimental workflow for the TMB-based MPO activity assay.

MPO-Mediated Protein Binding Assay

This assay directly tests the hypothesis that this compound is oxidized by MPO and subsequently binds to proteins.

Materials:

  • Purified human MPO

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Bovine serum albumin (BSA) as a target protein

  • Tris-HCl buffer (pH 7.4)

  • SDS-PAGE reagents

  • Western blotting apparatus and reagents

  • Anti-naphthalene antibody (custom or commercially available if possible) or analytical method to detect fluoronaphthalene adducts.

Protocol:

  • Set up a reaction mixture containing Tris-HCl buffer, NaCl, and BSA.

  • Add purified MPO and this compound to the reaction mixture.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a quenching agent (e.g., sodium azide).

  • Separate the proteins in the reaction mixture by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an antibody specific for the naphthalene moiety to detect covalent binding to BSA. Alternatively, use mass spectrometry to identify adducts on BSA.

Protein_Binding_Workflow A Prepare Reaction Mixture (Buffer, NaCl, BSA) B Add MPO and This compound A->B C Initiate Reaction with H₂O₂ B->C D Incubate at 37°C C->D E Quench Reaction D->E F SDS-PAGE E->F G Western Blot or Mass Spectrometry F->G

Figure 3. Experimental workflow for the MPO-mediated protein binding assay.

Conclusion

The available evidence strongly suggests that this compound acts as a substrate for myeloperoxidase, leading to its oxidation and subsequent covalent binding to proteins. This mechanism forms the basis of its application in imaging MPO activity. To fully validate this proposed mechanism and to explore its potential as a therapeutic agent, further quantitative studies are essential. The comparative data and experimental protocols provided in this guide offer a framework for researchers to systematically investigate the biological activity of this compound. Direct comparison with known MPO substrates and inhibitors will be critical in defining its specific role and potential applications in the context of inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of 4-Fluoronaphthalen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of 4-Fluoronaphthalen-1-ol, a chemical utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Section 1: Safety and Hazard Information

This compound presents several health and environmental hazards that necessitate careful handling and disposal.

Summary of Hazards:

Hazard TypeDescriptionGHS Classification
Acute Toxicity (Oral) Harmful if swallowed.Category 4
Skin Corrosion/Irritation Causes skin irritation.[1]Category 2
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2A
Respiratory Irritation May cause respiratory irritation.Category 3
Carcinogenicity Suspected of causing cancer.Category 2
Aquatic Toxicity (Acute) Very toxic to aquatic life.Category 1
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects.Category 1

Incompatible Materials:

  • Strong oxidizing agents.[2]

Section 2: Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Section 3: Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • Do not mix with incompatible waste streams, particularly strong oxidizing agents.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Spill Management:

    • In the event of a spill, remove all sources of ignition.

    • Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[2]

    • Collect the absorbent material and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

    • Do not dispose of this compound down the drain.[2]

Section 4: Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water. Get medical attention.[2]

Section 5: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill absorb_spill Absorb with inert material is_spill->absorb_spill Yes collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No absorb_spill->collect_waste store_waste Store in a designated hazardous waste area collect_waste->store_waste contact_disposal Contact licensed disposal company store_waste->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Fluoronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Fluoronaphthalen-1-ol. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a fluorinated aromatic compound that presents several potential hazards. Based on available data, this chemical is harmful if swallowed and can cause skin and eye irritation[1]. As a fluorinated organic compound, it should be handled with appropriate precautions, considering both its health hazards and its potential environmental impact[2].

Personal Protective Equipment (PPE)

The proper selection and consistent use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling this compound. Below is a summary of recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and potential contact with the eyes, which can cause serious irritation[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®).Prevents skin contact, which can cause irritation. The choice of glove material should be based on the specific operational conditions and breakthrough times[2][3].
Body Protection A fully-buttoned laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any potential vapors or dust, which may cause respiratory irritation.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized handling protocol is crucial for minimizing risks.

  • Preparation : Before handling, ensure that a designated and properly labeled waste container for halogenated organic waste is readily accessible[2]. Confirm that an eyewash station and safety shower are unobstructed and operational.

  • Personal Protective Equipment (PPE) Check : Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

  • Handling the Compound :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

    • Avoid direct contact with the skin, eyes, and clothing.

    • When weighing or transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to minimize the generation of dust.

  • Post-Handling :

    • Thoroughly clean any equipment used.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Remove and properly dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.

Disposal Plan: Step-by-Step Waste Management

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Waste Segregation : this compound is a halogenated organic compound and must be disposed of in a designated hazardous waste stream[2]. Do not mix with non-halogenated waste.

  • Waste Collection :

    • Solid Waste : Collect any solid residues, contaminated weighing paper, and other contaminated disposable materials in a clearly labeled, sealed container for halogenated solid waste.

    • Liquid Waste : If the compound is in solution, collect it in a designated, sealed, and properly labeled container for halogenated liquid waste. The container should be made of a compatible material, such as glass or polyethylene[2].

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office[2].

  • Storage : Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials[2].

  • Final Disposal : The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility[2]. Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

  • Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team[2].

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan cluster_emergency Emergency Procedures prep Preparation (Waste Container, Safety Equipment Check) ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handle Handle Compound (In Fume Hood, Avoid Contact) ppe->handle post_handle Post-Handling (Clean Equipment, Wash Hands) handle->post_handle contact Skin/Eye Contact (Flush with Water) handle->contact inhalation Inhalation (Move to Fresh Air) handle->inhalation ingestion Ingestion (Seek Medical Attention) handle->ingestion spill Spill (Contain and Clean Up) handle->spill segregate Segregate Waste (Halogenated Organic) post_handle->segregate Transfer Waste collect Collect Waste (Labeled, Sealed Container) segregate->collect storage Store Waste (Designated Area) collect->storage disposal Final Disposal (Contact EHS for Incineration) storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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